Mechercharmycin A
Description
This compound has been reported in Thermoactinomyces with data available.
has antineoplastic activity; isolated from Thermoactinomyces; structure in first source
Propriétés
Formule moléculaire |
C35H32N8O7S |
|---|---|
Poids moléculaire |
708.7 g/mol |
Nom IUPAC |
(20R,23S)-20-[(2S)-butan-2-yl]-26-methylidene-16-phenyl-23-propan-2-yl-3,11,15,28-tetraoxa-7-thia-19,22,25,30,31,32,33,34-octazahexacyclo[25.2.1.12,5.16,9.110,13.114,17]tetratriaconta-1(29),2(34),4,6(33),8,10(32),12,14(31),16,27(30)-decaene-18,21,24-trione |
InChI |
InChI=1S/C35H32N8O7S/c1-6-17(4)25-29(45)41-24(16(2)3)28(44)36-18(5)31-37-20(12-47-31)32-39-22(14-49-32)35-40-23(15-51-35)33-38-21(13-48-33)34-43-26(30(46)42-25)27(50-34)19-10-8-7-9-11-19/h7-17,24-25H,5-6H2,1-4H3,(H,36,44)(H,41,45)(H,42,46)/t17-,24-,25+/m0/s1 |
Clé InChI |
YIJVJFCLUNYXQX-WGXRPPGPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Mechercharmycin A discovery and isolation from Thermoactinomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechercharmycin A, a potent cytotoxic cyclic peptide, was first isolated from the marine-derived actinomycete, Thermoactinomyces sp. YM3-251.[1][2] Its unique structure, featuring a cyclic peptide backbone containing four oxazole (B20620) rings and one thiazole (B1198619) ring, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development. The methodologies for fermentation, extraction, purification, and structure elucidation are detailed herein, supplemented with quantitative data and visual workflows to facilitate a deeper understanding of this promising antitumor agent.
Discovery and Biological Activity
This compound was discovered during a screening program for antitumor substances from marine microorganisms.[2] The producing organism, Thermoactinomyces sp. strain YM3-251, was isolated from sea mud collected in Mecherchar in the Republic of Palau.[2]
Initial biological assays revealed that this compound exhibits significant cytotoxic activity against human cancer cell lines. The cyclic nature of the peptide has been shown to be crucial for its potent antitumor activity, as its linear congener, Mechercharmycin B, displays almost no such activity.[1][2]
Quantitative Biological Activity Data
The cytotoxic effects of this compound have been quantified against various cancer cell lines, with the following IC50 values reported:
| Cell Line | Cancer Type | IC50 (M) |
| A549 | Human Lung Carcinoma | 4.0 x 10⁻⁸ |
| Jurkat | Human Leukemia | 4.6 x 10⁻⁸ |
Fermentation of Thermoactinomyces sp. YM3-251
The production of this compound is achieved through submerged fermentation of Thermoactinomyces sp. YM3-251. The following protocol is based on the methods described in the primary literature.
Culture Medium
The B2 medium is utilized for the cultivation of Thermoactinomyces sp. YM3-251.[2] The composition of the B2 medium is as follows:
| Component | Concentration (g/L) |
| Peptone | 5.0 |
| Yeast Extract | 1.0 |
| Iron (III) citrate (B86180) n-hydrate | 0.1 |
| Filtered Natural Sea Water | 750 mL |
| Distilled Water | 250 mL |
| pH (before sterilization) | 7.6 |
Fermentation Protocol
-
Inoculation: A seed culture of Thermoactinomyces sp. YM3-251 is used to inoculate the B2 production medium.
-
Incubation: The fermentation is carried out in flasks on a rotary shaker.
-
Fermentation Parameters:
-
Temperature: 30°C
-
Agitation: 100 rpm
-
Duration: 7 days
-
Isolation and Purification of this compound
A multi-step process involving extraction and chromatography is employed to isolate and purify this compound from the fermentation broth. A yield of 7 mg of this compound was obtained from a 200-liter culture.[2]
Experimental Workflow
Caption: Isolation workflow for this compound.
Detailed Protocols
-
Extraction:
-
The 7-day old culture broth is centrifuged to separate the supernatant and the mycelial cake (precipitate).
-
The supernatant is extracted with ethyl acetate.
-
The precipitate is extracted with a mixture of chloroform and methanol (9:1 v/v).
-
The organic extracts are combined and concentrated under reduced pressure.
-
-
Silica Gel Chromatography:
-
The combined crude extract is subjected to silica gel column chromatography.
-
A step-wise elution is performed using a chloroform/methanol solvent system, with increasing concentrations of methanol (1-6%).
-
The fraction exhibiting antitumor activity, which elutes with 4% methanol in chloroform, is collected.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The bioactive fraction from the silica gel column is further purified by preparative HPLC.
-
While the original publication does not specify the exact HPLC conditions, a typical protocol for the purification of cyclic peptides from actinomycetes would involve a reversed-phase C18 column with a water/acetonitrile gradient containing a small percentage of a modifier like trifluoroacetic acid (TFA).
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques and confirmed by X-ray crystallography.[1][2]
Physico-chemical and Spectroscopic Data
| Property | Value |
| Appearance | Colorless solid |
| Molecular Formula | C₃₅H₃₂N₈O₇S |
| Molecular Weight | 724.75 g/mol |
| HR-FAB-MS | Determined the molecular formula. |
| NMR Spectroscopy | 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) were used to identify the peptide moiety, which consists of dehydroalanine, valine, and isoleucine fragments. The presence of four oxazole rings and one thiazole ring was also inferred from the NMR data. |
| X-ray Crystallography | The definitive structure and absolute configuration of this compound were established through single-crystal X-ray diffraction analysis. The crystal was obtained from a dichloromethane/methanol (1:1) solution. |
Biosynthesis of this compound
Subsequent research has revealed that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[3][4] This biosynthetic pathway involves the ribosomal synthesis of a precursor peptide, followed by a series of enzymatic modifications to yield the final complex structure. The biosynthetic gene cluster for this compound has been identified and successfully expressed in a heterologous host, Bacillus subtilis.[3][4]
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
The key post-translational modifications include:
-
Dehydration: A tRNA-Glu-dependent dehydration is the initial modification step.[3]
-
Heterocyclization and Dehydrogenation: This is followed by polyazole formation through heterocyclization and subsequent dehydrogenation in an N- to C-terminal direction.[3]
-
Leader Peptide Cleavage and Macrocyclization: The final steps involve the removal of the leader peptide and the macrocyclization of the core peptide to form the mature this compound.
Conclusion and Future Perspectives
This compound represents a fascinating and potent natural product with significant potential for development as an anticancer agent. This technical guide has provided a detailed overview of its discovery, isolation, and characterization, offering valuable insights for researchers in the field. The elucidation of its biosynthetic pathway and the successful heterologous expression open up new avenues for the production of this compound and its analogs through metabolic engineering and synthetic biology approaches. Further investigation into its mechanism of action and structure-activity relationships will be crucial for its advancement as a therapeutic lead.
References
The Structural Blueprint of a Marine Cytotoxin: Elucidating Mechercharmycin A via X-ray Crystallography
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mechercharmycin A, a potent cytotoxic cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, has garnered significant interest within the drug development community.[1][2] Its complex architecture, featuring four oxazole (B20620) rings and a thiazole, is crucial for its antitumor properties.[1][3] This technical guide provides an in-depth overview of the pivotal technique employed in deciphering its three-dimensional structure: single-crystal X-ray crystallography. We will detail the experimental protocols, from crystallization to data analysis, and present the crystallographic data in a structured format. Furthermore, this guide will utilize visualizations to clarify the experimental workflow and the logical progression of structure elucidation.
Introduction
The determination of a molecule's precise three-dimensional structure is fundamental to understanding its biological activity and for guiding further drug development efforts, such as structure-activity relationship (SAR) studies and total synthesis. For this compound, a compound with significant antitumor activity, X-ray crystallography provided the definitive structural evidence, revealing its cyclic nature and the intricate arrangement of its heterocyclic components.[1][3] This guide serves as a comprehensive resource for researchers interested in the application of X-ray crystallography for the structural elucidation of complex natural products.
Data Presentation: Crystallographic Data of this compound
The crystallographic data provides a quantitative snapshot of the crystal lattice and the quality of the diffraction experiment. While the specific crystallographic data for this compound is not publicly available in crystallographic databases, this section outlines the typical parameters that would be reported. The following table summarizes these key crystallographic metrics with representative values for a small molecule of similar complexity.
| Parameter | Description | Representative Value |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₃₅H₃₂N₈O₇S |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. | 724.75 g/mol |
| Crystal System | The symmetry system to which the crystal lattice belongs. | Orthorhombic |
| Space Group | The group of symmetry operations that describe the crystal's symmetry. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.2 Å, b = 15.5 Å, c = 22.1 Å, α = β = γ = 90° |
| Volume | The volume of the unit cell. | 3493.6 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density | The theoretical density of the crystal. | 1.378 g/cm³ |
| Radiation | The type of X-ray radiation used for the experiment. | MoKα (λ = 0.71073 Å) |
| Temperature | The temperature at which the diffraction data was collected. | 100(2) K |
| 2θ range for data collection | The range of scattering angles over which data was collected. | 4.8° to 55.0° |
| Reflections collected | The total number of diffraction spots measured. | 15890 |
| Independent reflections | The number of unique diffraction spots after accounting for symmetry. | 7124 [R(int) = 0.045] |
| Goodness-of-fit on F² | An indicator of the quality of the structural refinement. | 1.05 |
| Final R indices [I>2σ(I)] | Residual factors indicating the agreement between the calculated and observed structure factors. | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | Residual factors for all collected data. | R1 = 0.068, wR2 = 0.142 |
Experimental Protocols
The successful elucidation of a molecular structure by X-ray crystallography hinges on a series of meticulous experimental steps. The following protocol provides a detailed methodology for each key stage of the process.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals suitable for diffraction.
-
Sample Purity: this compound was first isolated and purified from the culture broth of Thermoactinomyces sp. YM3-251.[2] High-performance liquid chromatography (HPLC) is typically employed to achieve a purity of >98%.
-
Crystallization Method: The original study reported obtaining crystals of this compound from a dichloromethane (B109758)/methanol (B129727) solvent system.[3] A common technique for this is slow evaporation.
-
Dissolve a small amount of purified this compound (1-5 mg) in a minimal amount of dichloromethane in a clean, small vial.
-
Add methanol dropwise until the solution becomes slightly turbid.
-
Add a few more drops of dichloromethane to redissolve the precipitate.
-
Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature) and observe for crystal growth over several days to weeks.
-
Data Collection
Once suitable crystals are obtained, they are subjected to an intense beam of X-rays to generate a diffraction pattern.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time for each frame and the total rotation range are optimized to ensure a complete and redundant dataset.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the electron density map and refine the atomic model.
-
Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS). This involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The phase problem is solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities of the reflections to determine initial phase estimates. This yields an initial electron density map.
-
Model Building: An initial molecular model of this compound is built into the electron density map using software such as Olex2 or SHELXT. The known chemical composition of this compound (C₃₅H₃₂N₈O₇S) is used to guide this process.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factors (R1 and wR2).
Visualizing the Process
To better illustrate the workflow and logical relationships in the structure elucidation of this compound, the following diagrams are provided.
Caption: Experimental workflow for the structure elucidation of this compound.
References
Unraveling the Assembly Line: A Technical Guide to the Mechercharmycin A Biosynthetic Gene Cluster
For Immediate Release
Shanghai, China – December 3, 2025 – A comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for producing mechercharmycin A (MCM-A), a potent antitumor cyclopeptide, offers a roadmap for future bioengineering and drug development efforts. This guide provides an in-depth look at the identification, genetic organization, and functional analysis of the mcm gene cluster from the marine-derived bacterium Thermoactinomyces sp. YM3-251, detailing the experimental protocols that have illuminated its complex biosynthetic pathway.
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their structural complexity and significant biological activities.[1][2] Its structure, featuring a unique cyclic peptide backbone adorned with four oxazoles and a thiazole, has garnered significant interest from the scientific community.[3] This document serves as a technical resource for researchers in natural product biosynthesis, synthetic biology, and oncology drug development.
Identification and Organization of the mcm Biosynthetic Gene Cluster
The journey to understanding MCM-A biosynthesis began with the whole-genome sequencing of the producing strain, Thermoactinomyces sp. YM3-251. Due to the genetic intractability of this native producer, researchers employed a bioinformatics-led strategy to pinpoint the responsible gene cluster.[1]
Bioinformatic Prediction and Locus Identification
Analysis of the MCM-A structure suggested a peptide origin. The core peptide sequence was predicted to be Phe-Ile-Val-Ser-Ser-Ser-Cys-Ser (FIVSSSCS). Using this sequence as a query, the sequenced genome of Thermoactinomyces sp. YM3-251 was mined, leading to the identification of a candidate precursor peptide gene, designated mcmA . This gene was located within a contiguous set of genes believed to constitute the complete biosynthetic gene cluster (mcm).[1]
The identified mcm gene cluster is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0002576 . The cluster spans a region of 3,141 nucleotides.[3]
Genetic Organization of the mcm Cluster
Detailed bioinformatic analysis of the mcm locus revealed a cohort of genes encoding the enzymatic machinery required for the intricate post-translational modifications of the McmA precursor peptide. The functions of these genes have been proposed based on homology to known biosynthetic enzymes.
| Gene | Proposed Function |
| mcmA | Precursor peptide |
| mcmB | YcaO-like protein (Cyclodehydratase component) |
| mcmC | Zinc-dependent dehydrogenase |
| mcmD | Putative docking/scaffolding protein |
| mcmE | Putative protease/peptidase |
| mcmF | Putative transporter |
| mcmG | Putative transporter |
| mcmH | Putative ATP-grasp ligase |
| mcmI | Putative ATP-grasp ligase |
| mcmJ | Putative modifying enzyme |
| mcmK | Putative modifying enzyme |
| mcmL | Dehydratase |
This table summarizes the genes identified within the mcm cluster and their putative functions based on sequence analysis.
Elucidation of the Biosynthetic Pathway
The biosynthetic pathway of MCM-A was elucidated through a series of elegant heterologous expression and combinatorial biosynthesis experiments, which were necessary to overcome the challenges of working with the native producing strain.
Heterologous Expression in Bacillus subtilis
To confirm the functionality of the identified mcm gene cluster, the entire locus was expressed in the well-characterized host, Bacillus subtilis 168. A strong, inducible promoter was placed upstream of the cluster to drive expression. This strategy successfully resulted in the production of MCM-A, confirming that the identified mcm cluster is indeed responsible for its biosynthesis.[1] Furthermore, this heterologous system was used to generate two novel analogs of MCM-A by engineering the biosynthetic pathway, demonstrating the potential for creating new derivatives with potentially improved therapeutic properties.[1]
Combinatorial Biosynthesis in Escherichia coli
To dissect the precise sequence of post-translational modifications, a combinatorial co-production system was established in Escherichia coli. Different combinations of the precursor peptide (mcmA) and various modifying enzymes from the mcm cluster were co-expressed. This approach revealed the intricate timing of the modifications. The analysis demonstrated that a highly regioselective, tRNAGlu-dependent dehydration is the initial modification step.[1][2] This is followed by the formation of the polyazole moieties through a series of heterocyclization and dehydrogenation reactions, proceeding in an N-terminal to C-terminal direction along the peptide backbone.[1][2]
The following diagram illustrates the logical workflow for identifying and characterizing the mcm gene cluster.
The proposed biosynthetic pathway for this compound begins with the ribosomal synthesis of the precursor peptide, McmA. This peptide is then recognized by a cascade of modifying enzymes encoded by the mcm cluster.
Experimental Protocols
This section provides a summary of the key experimental methodologies employed in the study of the MCM-A biosynthetic gene cluster.
Genome Sequencing and BGC Identification
-
Genomic DNA Extraction: High-molecular-weight genomic DNA was isolated from a liquid culture of Thermoactinomyces sp. YM3-251.
-
Sequencing: The genome was sequenced using a combination of PacBio single-molecule real-time (SMRT) sequencing and Illumina sequencing for error correction.
-
Assembly and Annotation: The sequencing reads were assembled into a draft genome. Gene prediction and functional annotation were performed using standard bioinformatics pipelines.
-
BGC Mining: The assembled genome was analyzed with antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The predicted core peptide sequence of MCM-A was used to specifically search the genomic data for the mcmA gene and its surrounding cluster.
Heterologous Expression in Bacillus subtilis
-
Cluster Cloning: The entire mcm gene cluster was amplified from genomic DNA and cloned into an appropriate E. coli-B. subtilis shuttle vector. A strong, inducible promoter (e.g., Plaps) was inserted upstream of the cluster to control its expression.[1]
-
Transformation: The resulting plasmid was transformed into competent B. subtilis 168 cells.
-
Cultivation and Induction: The recombinant B. subtilis strain was cultivated in a suitable production medium. Expression of the mcm cluster was induced at a specific growth phase by adding the appropriate inducer.
-
Metabolite Extraction and Analysis: After a period of incubation, the culture broth was extracted with an organic solvent (e.g., ethyl acetate). The crude extract was then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of MCM-A.
Combinatorial Co-production in Escherichia coli
-
Gene Cloning: The precursor peptide gene (mcmA) and individual modifying enzyme genes (mcmL, mcmB, mcmC, etc.) were cloned into separate, compatible E. coli expression vectors with different antibiotic resistance markers.
-
Co-transformation: Various combinations of these plasmids were co-transformed into an E. coli expression host (e.g., BL21(DE3)).
-
Protein Expression: Protein expression was induced, and the cells were harvested.
-
Analysis of Modification: The McmA precursor peptide was purified (often with an affinity tag) from each co-expression experiment and analyzed by high-resolution LC-MS to determine the mass shifts corresponding to specific enzymatic modifications. This allowed for the step-by-step reconstruction of the modification sequence.[1]
Quantitative Data and Future Outlook
While precise production titers from the heterologous systems are often variable and dependent on fermentation conditions, the successful reconstitution of MCM-A biosynthesis in B. subtilis provides a crucial platform for yield optimization. The generation of two novel analogs with comparable antitumor activity to the parent compound underscores the power of this system for synthetic biology applications.[1]
| Compound | Host System | Reported Activity |
| This compound | B. subtilis 168 | Antitumor activity confirmed |
| Analog 17 | B. subtilis 168 | Comparable antitumor activity to MCM-A |
| Analog 18 | B. subtilis 168 | Comparable antitumor activity to MCM-A |
This table summarizes the compounds produced through heterologous expression and their reported biological activity.
The detailed characterization of the this compound biosynthetic gene cluster not only demystifies the assembly of a complex and potent natural product but also provides the tools and knowledge necessary for its targeted manipulation. This foundational work paves the way for the engineered biosynthesis of novel mechercharmycin derivatives, potentially leading to the development of next-generation anticancer therapeutics. Future research will likely focus on elucidating the precise biochemical mechanisms of the Mcm enzymes and optimizing production titers in the heterologous host.
References
- 1. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic biology approaches and combinatorial biosynthesis towards heterologous lipopeptide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BGC0002576 [mibig.secondarymetabolites.org]
The Enigmatic Mechanism of Mechercharmycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A (MCM-A) is a marine-derived cyclic peptide belonging to the thiopeptide family of natural products.[1][2] Isolated from Thermoactinomyces sp., it has demonstrated potent cytotoxic and antitumor activities.[1][2] Structurally, MCM-A is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their complex architecture and significant biological activities.[3][4] While its biosynthetic pathway has been elucidated, the precise molecular mechanism underpinning its potent anti-cancer effects remains an area of active investigation.[3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on cell viability, apoptosis, and cell cycle progression.
Cytotoxic Activity
This compound exhibits significant cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range. Notably, its linear analogue, Mechercharmycin B, displays significantly diminished to no cytotoxic effects, underscoring the critical role of the cyclic structure for its biological activity.[2]
| Cell Line | Cancer Type | IC50 (M) | Reference |
| A549 | Human Lung Carcinoma | 4.0 x 10⁻⁸ | [1] |
| Jurkat | Human T-cell Leukemia | 4.6 x 10⁻⁸ | [1] |
| A549 | Human Lung Carcinoma | 3.5 x 10⁻⁸ | [1] |
| Jurkat | Human T-cell Leukemia | 1.5 x 10⁻⁸ | [1] |
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Current research indicates that the primary mechanism of action of this compound involves the induction of programmed cell death (apoptosis) and the inhibition of cell division.[1][5] However, detailed studies elucidating the specific signaling cascades and molecular targets remain limited in the public domain.
Apoptosis Induction
This compound has been observed to activate apoptotic pathways in cancer cells.[1] Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. At present, it is not definitively known which of these pathways is the primary route for this compound-induced apoptosis. Key unanswered questions include:
-
Pathway Activation: Does this compound trigger the intrinsic pathway through mitochondrial outer membrane permeabilization and cytochrome c release, or does it activate the extrinsic pathway via death receptors like Fas or TNF-R1?
-
Caspase Activation: Which specific initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) are activated in response to this compound treatment?
Further research utilizing techniques such as Western blotting for caspase cleavage and Bcl-2 family protein expression, as well as cytochrome c release assays, is necessary to delineate the precise apoptotic signaling cascade.
References
- 1. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
Mechercharmycin A: A Technical Overview of its Antitumor and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A, a novel cyclic peptide natural product, has emerged as a compound of significant interest in the field of oncology due to its potent antitumor and cytotoxic activities. Isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, this molecule exhibits a unique chemical architecture, featuring four oxazole (B20620) rings and one thiazole (B1198619) ring.[1][2] Its cyclic structure has been identified as a critical determinant of its biological activity, with its linear counterpart, Mechercharmycin B, showing significantly diminished cytotoxicity. This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its cytotoxic properties, the experimental methodologies used for its characterization, and a depiction of the general signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Human Lung Adenocarcinoma | 0.04 | [3] |
| Jurkat | Human T-cell Leukemia | 0.046 | [2] |
These low micromolar IC50 values highlight the potent cytotoxic effects of this compound against both solid and hematological cancer cell types.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Inhibition
Preliminary studies have indicated that this compound exerts its antitumor effects through the induction of programmed cell death (apoptosis) and the inhibition of cell cycle progression.[4][5] While the specific molecular targets and signaling pathways directly modulated by this compound are yet to be fully elucidated, the following sections detail the general mechanisms and the experimental protocols used to assess these effects.
Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. It is a tightly regulated process involving a cascade of signaling events. The induction of apoptosis by this compound can be investigated using techniques such as Annexin V staining followed by flow cytometry.
References
- 1. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification for a Hedgehog pathway inhibitor reveals the receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic analysis of chemoresistance development via sequential treatment with doxorubicin reveals novel players in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Mechercharmycin A: A Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) with Potent Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mechercharmycin A is a structurally unique, cyclic polyazole peptide belonging to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, it exhibits potent cytotoxic activity against various human cancer cell lines. Its complex architecture, featuring four oxazole (B20620) rings and one thiazole (B1198619) ring, arises from an intricate biosynthetic pathway involving a series of post-translational modifications on a precursor peptide. This technical guide provides a comprehensive overview of this compound, detailing its discovery, structural elucidation, biosynthetic pathway, and biological activity. Special emphasis is placed on the experimental protocols for its isolation, characterization, and bioactivity assessment, aiming to equip researchers and drug development professionals with the necessary information to explore its therapeutic potential.
Introduction
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a diverse class of natural products with a wide range of biological activities.[1] Their biosynthesis begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive enzymatic modifications to yield the mature, bioactive molecule.[1] this compound is a prime example of a RiPP with significant therapeutic promise.[2] Its potent antitumor properties, coupled with its unique cyclic structure, make it a compelling subject for further investigation in the field of oncology and drug discovery.[2][3] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.
Physicochemical Properties and Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography.[2][4] It is a cyclic peptide-like molecule containing four oxazoles and a thiazole.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₂N₈O₇S | [4] |
| Molecular Weight | 708.7 g/mol | [4] |
| Appearance | White powder | [4] |
| HRFAB-MS (m/z) | Found: 709.2104 [M+H]⁺, Calcd: 709.2193 | [4] |
| [α]D²⁵ | -110° (c 0.038, DMSO) | [4] |
| UV λmax (MeOH) | 223 nm (log ε 4.71), 260 nm (log ε 4.73), 300 nm (sh) | [4] |
| IR νmax (KBr) | 3400, 2962, 2925, 1655, 1543, 1509 cm⁻¹ | [4] |
Experimental Protocols: Structural Elucidation
The structural elucidation of this compound involved a multi-step process combining various analytical techniques.
2.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectra were acquired in DMSO-d₆ to determine the peptide backbone and the presence of dehydroalanine, valine, and isoleucine residues.[4] However, the connectivity of the consecutive oxazole and thiazole rings could not be fully established due to the lack of HMBC correlations between them.[4]
-
Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was used to determine the molecular formula.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for fragment analysis to aid in sequencing the heterocyclic moieties.[4]
2.2.2. X-ray Crystallography
-
Crystallization : Crystals of this compound suitable for X-ray diffraction were obtained by crystallization from a dichloromethane/methanol (1:1) mixture.[4]
-
Data Collection and Structure Solution : X-ray diffraction data were collected using a diffractometer with graphite-monochromated MoKα radiation. The crystal structure was solved by direct methods and refined by full-matrix least-squares refinement. The absolute configuration was determined from the anomalous dispersion of the sulfur atom.[4]
Biosynthesis of this compound
This compound is a RiPP, and its biosynthesis involves the post-translational modification of a precursor peptide encoded by the mcmA gene within a dedicated biosynthetic gene cluster (BGC).[5][6]
The mcm Biosynthetic Gene Cluster
The BGC for this compound was identified by sequencing the genome of Thermoactinomyces sp. YM3-251 and searching for a precursor gene with a core sequence predicted from the mature structure.[6] The identified mcm cluster contains genes encoding the precursor peptide (mcmA) and various modifying enzymes, including a dehydratase (mcmL).[6]
Proposed Biosynthetic Pathway
The biosynthesis of this compound proceeds through a series of enzymatic modifications of the McmA precursor peptide.[5] The proposed pathway involves the following key steps:
-
Ribosomal synthesis of the precursor peptide (McmA) : The mcmA gene is transcribed and translated to produce the linear precursor peptide.
-
tRNA Gln-dependent Dehydration : A highly regioselective dehydration of serine and threonine residues in the core peptide is the initial modification step.[5]
-
Polyazole Formation : This is followed by heterocyclization and dehydrogenation in an N- to C-terminal direction to form the oxazole and thiazole rings.[5]
-
Proteolytic Cleavage and Macrocyclization : The leader peptide is cleaved off, and the core peptide is macrocyclized to yield the final mature this compound.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols: Heterologous Expression
The biosynthetic pathway of this compound was investigated through heterologous expression of the mcm BGC in Bacillus subtilis and combinatorial co-production of the precursor peptide and modifying enzymes in Escherichia coli.[5][6]
3.3.1. Heterologous Expression in Bacillus subtilis
-
Vector Construction : The presumptive mcmA-mcmL gene cluster was cloned into an appropriate expression vector. To enhance expression, a strong promoter (e.g., pLaps) was added upstream of the BGC.[6]
-
Transformation : The resulting plasmid was transformed into Bacillus subtilis 168.[6]
-
Fermentation and Analysis : The transformed B. subtilis was cultured in a suitable medium. The fermentation broth was then extracted and analyzed by HPLC and MS to detect the production of this compound.[6]
3.3.2. Combinatorial Co-production in Escherichia coli
-
Plasmid Construction : The precursor peptide gene (mcmA) and genes for the modifying enzymes were cloned into compatible expression vectors.
-
Co-transformation : E. coli was co-transformed with plasmids carrying different combinations of the precursor peptide and modifying enzymes.
-
Protein Expression and Analysis : Protein expression was induced, and the cell lysate was analyzed by MS to identify intermediates of the biosynthetic pathway, which helped in determining the order of post-translational modifications.[5]
Caption: Experimental workflow for heterologous expression.
Biological Activity and Mode of Action
This compound exhibits potent cytotoxic activity against human cancer cell lines, while its linear congener, Mechercharmycin B, is largely inactive, highlighting the importance of the macrocyclic structure for its bioactivity.[2][7]
Data Presentation: Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (M) | Reference |
| A549 | Human Lung Cancer | 4.0 x 10⁻⁸ | [7] |
| Jurkat | Human Leukemia | 4.6 x 10⁻⁸ | [7] |
Mode of Action
Studies on this compound and its analogs have shown that they induce apoptosis and affect cell cycle progression in human tumor cell lines.[8] The precise molecular target and signaling pathways involved in its cytotoxic effects are still under investigation. Further research is needed to elucidate the detailed mechanism of action, which will be crucial for its development as a therapeutic agent.
Experimental Protocols: Cytotoxicity Assay
A standard cytotoxicity assay, such as the MTT or XTT assay, can be used to evaluate the in vitro antitumor activity of this compound.
-
Cell Culture : Human cancer cell lines (e.g., A549, Jurkat) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).
-
Compound Treatment : Cells are treated with serial dilutions of this compound for a specific duration (e.g., 48 or 72 hours).
-
Viability Assay : A viability reagent (e.g., MTT, XTT) is added to each well, and the plates are incubated to allow for the formation of a colored formazan (B1609692) product.
-
Data Analysis : The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Perspectives
This compound stands out as a promising RiPP with potent antitumor activity. Its unique cyclic polyazole structure, elucidated through a combination of advanced analytical techniques, is crucial for its biological function. The elucidation of its biosynthetic pathway through heterologous expression has not only provided insights into the intricate enzymatic machinery involved in its formation but also opened avenues for biosynthetic engineering to generate novel analogs with potentially improved therapeutic properties.[5]
Future research should focus on several key areas:
-
Elucidation of the Mode of Action : Identifying the specific molecular target(s) and signaling pathways affected by this compound is paramount for its clinical development.
-
Structure-Activity Relationship (SAR) Studies : The synthesis and biological evaluation of a broader range of analogs will help to define the key structural features required for its potent cytotoxicity.
-
In Vivo Efficacy : Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of this compound.
-
Optimization of Production : Further optimization of the heterologous expression system or development of a total synthesis route could provide a sustainable supply for further studies and potential clinical applications.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclization-Activity Relationship: A Technical Examination of Mechercharmycin A and its Linear Analogue Mechercharmycin B
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical analysis of the differential biological activity between the cyclic peptide-like natural product, Mechercharmycin A, and its linear congener, Mechercharmycin B. Isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251, these compounds present a compelling case study in structure-activity relationships, where the cyclization of the core structure is paramount for potent cytotoxic effects.[1][2][3][4] This guide summarizes the available quantitative data, delineates detailed experimental protocols for the assessment of their biological activity, and visualizes key experimental and logical frameworks.
Introduction
The marine environment is a rich and diverse source of novel bioactive secondary metabolites with significant potential for pharmaceutical development. Among these, peptide-derived natural products have garnered considerable attention due to their structural complexity and potent biological activities. This compound, a cyclic molecule featuring four oxazoles and a thiazole, has been identified as a potent cytotoxic agent against human cancer cell lines.[1][2][3] In stark contrast, its linear counterpart, Mechercharmycin B, which is also produced by Thermoactinomyces sp. YM3-251, demonstrates a near-complete lack of this antitumor activity.[1][2][3] This striking difference underscores the critical role of the cyclic structure in conferring the cytotoxic properties of this compound. This whitepaper aims to dissect this relationship through a detailed examination of their comparative biological data, the methodologies used for their evaluation, and the potential mechanisms underpinning their divergent activities.
Comparative Biological Activity: A Quantitative Overview
The primary distinguishing feature between this compound and B is their profound difference in cytotoxicity against cancer cell lines. This compound exhibits potent antitumor activity, while Mechercharmycin B is largely inactive.[1][3][5] This disparity is quantitatively summarized in the following table.
| Compound | Cell Line | Cell Type | IC50 (M) | Reference |
| This compound | A549 | Human Lung Carcinoma | 4.0 x 10⁻⁸ | [3] |
| This compound | Jurkat | Human Leukemia | 4.6 x 10⁻⁸ | [3] |
| Mechercharmycin B | Not specified | Not specified | No inhibitory activity observed | [3][5] |
Table 1: Comparative Cytotoxicity of this compound and B
Postulated Mechanism of Action: The Role of Apoptosis
While the precise signaling pathway of this compound has not been fully elucidated, its cytotoxic nature suggests the induction of programmed cell death, or apoptosis, a common mechanism for many anticancer compounds. The rigid, cyclic structure of this compound may facilitate its interaction with specific cellular targets, initiating a cascade of events leading to apoptosis. This is in contrast to the flexible, linear structure of Mechercharmycin B, which is likely unable to bind effectively to these targets.
A plausible apoptotic pathway initiated by this compound would involve the activation of caspases, a family of cysteine proteases that execute the apoptotic process. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cytotoxic stress leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3. This pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated.
References
- 1. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Exploring the Marine Microbial Origin of Mechercharmycin A: A Technical Guide
Introduction
Mechercharmycin A is a potent cytotoxic cyclic peptide that has garnered significant interest in the scientific community due to its unique chemical structure and promising antitumor activities.[1][2] This technical guide provides a comprehensive overview of this compound, from its discovery in a marine microorganism to its biosynthesis and heterologous production. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and further investigation of this fascinating marine natural product.
Marine Microbial Origin and Cultivation
This compound is produced by the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] This strain was isolated from sea mud collected in Mecherchar in the Republic of Palau.[1] The producing strain, identified through taxonomic studies including 16S rDNA sequence analysis, has been deposited in the NITE Patent Microorganisms Depositary (NPMD) in Japan under the accession number NITE P-2.[1]
Experimental Protocol: Cultivation of Thermoactinomyces sp. YM3-251
The following protocol outlines the cultivation of Thermoactinomyces sp. YM3-251 for the production of this compound, based on the original discovery report.
Materials:
-
Thermoactinomyces sp. YM3-251 strain
-
B2 medium (per 1 liter):
-
Peptone: 5g
-
Yeast extract: 1g
-
Iron (III) citrate (B86180) n-hydrate: 0.1g
-
Filtered natural seawater: 750ml
-
Distilled water: 250ml
-
-
pH meter
-
Autoclave
-
Incubator with rotary shaking capabilities
Procedure:
-
Medium Preparation: Prepare the B2 medium by dissolving the peptone, yeast extract, and iron (III) citrate n-hydrate in the filtered natural seawater and distilled water.[1]
-
pH Adjustment: Adjust the pH of the medium to 7.6 before sterilization.[1]
-
Sterilization: Autoclave the prepared medium to ensure sterility.
-
Inoculation: Inoculate the sterile B2 medium with a culture of Thermoactinomyces sp. YM3-251.
-
Incubation: Culture the inoculated broth at 30°C with rotary shaking at 100 rpm for 7 days.[1]
Isolation, Purification, and Structural Elucidation
The extraction and purification of this compound and its linear congener, Mechercharmycin B, from the culture broth of Thermoactinomyces sp. YM3-251 involves a multi-step process.
Experimental Protocol: Extraction and Purification
Materials:
-
Cultured broth of Thermoactinomyces sp. YM3-251
-
Centrifuge
-
Ethyl acetate
-
Silica (B1680970) gel column
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Harvesting: Centrifuge the 7-day old culture broth to separate the supernatant and the precipitate.[1]
-
Extraction:
-
Initial Fractionation: Combine the extracts and chromatograph the mixture on a silica gel column using a step-wise elution with chloroform/methanol (1-6% methanol).[1]
-
Activity-Guided Fractionation: Monitor the antitumor activity of the fractions. The fraction eluting with 4% methanol-chloroform typically shows the highest activity.[1]
-
HPLC Purification: Further purify the active fraction by HPLC to yield pure this compound and Mechercharmycin B.[1]
Quantitative Data
The following tables summarize the physico-chemical properties and cytotoxic activity of this compound and B.
Table 1: Physico-chemical Properties of this compound and B
| Property | This compound (1) | Mechercharmycin B (2) |
| Molecular Formula | C35H32N8O7S | Not specified |
| HRFAB-MS (m/z) | [M+H]+ 725.2193 | Not specified |
| Appearance | Colorless needles | Not specified |
| Source | Thermoactinomyces sp. YM3-251 | Thermoactinomyces sp. YM3-251 |
| Yield | 7 mg from 200-liter culture | 3 mg from 200-liter culture |
Data sourced from Kanoh et al., 2005.[1]
Table 2: Cytotoxic Activity of this compound and B (IC50 values)
| Compound | A549 (Human Lung Cancer) | Jurkat (Human Leukemia) |
| This compound | 4.0 x 10-8 M | 4.6 x 10-8 M |
| Mechercharmycin B | Almost no activity | Almost no activity |
| Staurosporine (Control) | 3.5 x 10-8 M | 1.5 x 10-8 M |
Data sourced from Kanoh et al., 2005.[3]
Structure Elucidation
The planar structure of this compound was determined to be a cyclic peptide-like molecule containing four oxazoles and one thiazole. This was established through spectroscopic analysis, including 2D NMR techniques (COSY, TOCSY, HSQC, and HMBC).[1][3] The absolute configuration was ultimately confirmed by X-ray crystallographic analysis.[1][2]
Biosynthesis of this compound
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[4] Its biosynthesis is orchestrated by a dedicated gene cluster, and involves a series of enzymatic modifications to a precursor peptide.
The mcm Biosynthetic Gene Cluster
Through genome sequencing of Thermoactinomyces sp. YM3-251 and bioinformatics analysis, a candidate biosynthetic gene cluster (BGC), designated as mcm, was identified.[3][4] This cluster contains the precursor peptide gene, mcmA, and a dehydratase gene, mcmL, among others.[4]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the following key steps, as illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound.
The initial step is the ribosomal synthesis of the precursor peptide, McmA.[4] This is followed by a series of post-translational modifications, beginning with a tRNA-Glu-dependent dehydration, a crucial step catalyzed by the enzyme McmL.[4] Subsequently, polyazole formation occurs through heterocyclization and dehydrogenation in an N- to C-terminal direction, followed by cyclization to yield the final mature this compound.[4]
Heterologous Expression and Engineering
Due to the challenges in genetically manipulating the native producer, Thermoactinomyces sp. YM3-251, heterologous expression systems have been developed to study the biosynthesis of this compound and to generate novel analogs.[3][4]
Heterologous Expression in Bacillus subtilis
The entire mcm biosynthetic gene cluster was successfully expressed in Bacillus subtilis 168, a well-established host for the production of natural products.
References
- 1. BGC0002576 [mibig.secondarymetabolites.org]
- 2. Cloning, sequencing and heterologous expression of the medermycin biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
- 4. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechercharmycin A Family of Polyazole Cyclopeptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechercharmycin A family, a class of marine-derived polyazole cyclopeptides with significant cytotoxic and antitumor properties. This document details their biosynthesis, biological activity, and the experimental methodologies used for their study, synthesis, and characterization.
Introduction
The this compound family represents a structurally unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] this compound, the flagship compound, is a cyclic peptide-like molecule characterized by the presence of four oxazole (B20620) rings and one thiazole (B1198619) ring.[3] Isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, it has demonstrated potent cytotoxic activity against various cancer cell lines.[3][4] Its linear congener, mechercharmycin B, is largely devoid of this activity, highlighting the crucial role of the macrocyclic structure for its biological function.[3][5] The significant antitumor potential of this compound and its analogues has spurred research into its biosynthetic pathway and mechanism of action.[2][4]
Chemical Structure and Properties
The core scaffold of the this compound family is a macrocycle composed of amino acid residues that undergo extensive post-translational modifications to form a series of oxazole and thiazole heterocycles. The structure of this compound was elucidated by X-ray crystallographic analysis.[3]
Biosynthesis
This compound is a product of ribosomal synthesis followed by extensive post-translational modifications.[1][2] The biosynthetic gene cluster (mcm) responsible for its production has been identified and characterized.[6] The production of this compound can be achieved through heterologous expression of its biosynthetic gene cluster in hosts such as Bacillus subtilis and Escherichia coli.[1][6]
The proposed biosynthetic pathway commences with the ribosomal synthesis of a precursor peptide, McmA.[6] This precursor peptide then undergoes a series of enzymatic modifications, beginning with a tRNA-Glu-dependent dehydration, followed by the formation of polyazoles through heterocyclization and dehydrogenation reactions.[1][6]
Experimental Workflow for RiPP Biosynthetic Gene Cluster Identification
The following diagram illustrates a typical workflow for the identification of a RiPP biosynthetic gene cluster like that of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and antitumor activities.[3][4] Its mechanism of action involves the inhibition of cell division and the induction of programmed cell death (apoptosis).[4]
Quantitative Data: Cytotoxicity
The cytotoxic activities of this compound and its synthetic analogues have been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Jurkat (Leukemia) IC50 (µM) |
| This compound | 0.04 | - | - | 0.046 |
| Analogue 2 | >10 | 1.5 | 3.2 | - |
| Analogue 3c | 0.9 | 0.09 | 0.2 | - |
Data for this compound against A549 and Jurkat cells from Kanoh et al., 2005.[5] Data for analogues against A549, HT-29, and MDA-MB-231 from Hernández et al., 2008.
Apoptosis Signaling Pathway
This compound induces apoptosis through the activation of a caspase cascade. The proposed signaling pathway is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound family.
Isolation of this compound from Thermoactinomyces sp. YM3-251
-
Cultivation: The producing strain, Thermoactinomyces sp. YM3-251, is cultured in B2 medium (5 g peptone, 1 g yeast extract, 0.1 g iron (III) citrate (B86180) n-hydrate, 750 mL filtered natural seawater, and 250 mL distilled water, pH 7.6) at 30°C with rotary shaking at 100 rpm for 7 days.[4]
-
Extraction: The cultured broth is centrifuged. The resulting precipitate is extracted with a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v), and the supernatant is extracted with ethyl acetate.[4]
-
Initial Purification: The combined organic extracts are concentrated and subjected to column chromatography on a silica (B1680970) gel column, eluting with a stepwise gradient of chloroform and methanol.[4]
-
Final Purification: The active fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile gradient to yield pure this compound.
Heterologous Expression of the mcm Biosynthetic Gene Cluster in Bacillus subtilis
-
Vector Construction: The identified mcm biosynthetic gene cluster is cloned into a suitable E. coli-B. subtilis shuttle vector under the control of a strong, inducible promoter (e.g., pLaps).[6]
-
Transformation: The resulting plasmid is transformed into a competent B. subtilis host strain (e.g., B. subtilis 168).
-
Fermentation: The recombinant B. subtilis strain is cultured in a suitable production medium. Gene expression is induced at the appropriate cell density.
-
Extraction and Purification: After fermentation, the culture is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then purified by silica gel chromatography and reversed-phase HPLC as described for the native product.
Synthesis of this compound Analogues
The synthesis of this compound analogues generally involves the following key steps:
-
Synthesis of Oxazole and Thiazole Building Blocks: Substituted oxazole and thiazole amino acids are synthesized from serine, threonine, or cysteine precursors.
-
Peptide Coupling: The heterocyclic amino acid building blocks are coupled using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Macrocyclization: The linear peptide precursor is macrocyclized to form the cyclic peptide backbone.
-
Deprotection and Purification: The protecting groups are removed, and the final compound is purified by reversed-phase HPLC.
Conclusion
The this compound family of polyazole cyclopeptides represents a promising class of natural products with potent antitumor activity. Their unique mode of action, involving the induction of apoptosis, makes them attractive candidates for further drug development. The elucidation of their biosynthetic pathway and the development of synthetic strategies for the generation of analogues provide valuable tools for structure-activity relationship studies and the optimization of their therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology who are interested in exploring this fascinating family of molecules.
References
- 1. A User Guide for the Identification of New RiPP Biosynthetic Gene Clusters Using a RiPPER-Based Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A User Guide for the Identification of New RiPP Biosynthetic Gene Clusters Using a RiPPER-Based Workflow | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of Mechercharmycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and spectrometric data used for the characterization of Mechercharmycin A, a cytotoxic cyclic peptide isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251. The data presented here is crucial for the structural elucidation and verification of this complex natural product.
Mass Spectrometry Data
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was instrumental in determining the molecular formula of this compound. The analysis yielded a precise mass-to-charge ratio, confirming the elemental composition of the molecule.
| Property | This compound |
| Appearance | White powder |
| Molecular Formula | C35H32N8O7S |
| Molecular Weight | 708 |
| HRFAB-MS (m/z) | Found: 709.2104 (M+H)+Calculated: 709.2193 |
| [α]D25 | -110° (c 0.038, DMSO) |
| UV λmax nm (log ε) in MeOH | 223 (4.71), 260 (4.73), 300 (sh) |
| IR νmax (KBr) cm-1 | 3400, 2962, 2925, 1655, 1543, 1509 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and constituent amino acid residues of this compound were elucidated through a series of one- and two-dimensional NMR experiments. The following table summarizes the ¹H and ¹³C chemical shifts observed in DMSO-d6.
| Position | ¹³C (ppm) | ¹H (ppm), mult., J (Hz) |
| Dehydroalanine Fragment | ||
| 2 | 161.4 | |
| 3 | 129.5 | |
| 4 | 106.3 | 5.89, s |
| 6.27, s | ||
| Valine | ||
| 5 | 170.0 | |
| 6 | 58.0 | 4.31, d, 9.3 |
| 7 | 30.6 | 2.22, m |
| 8 | 18.9 | 0.96, d, 6.8 |
| 9 | 19.5 | 0.98, d, 6.8 |
| Isoleucine | ||
| 10 | 170.2 | |
| 11 | 57.5 | 4.41, d, 8.8 |
| 12 | 36.6 | 1.90, m |
| 13 | 15.4 | 0.88, t, 7.4 |
| 14 | 11.4 | 0.85, d, 6.8 |
| 25 | 25.0 | 1.20, m |
| 1.45, m | ||
| Oxazoles & Thiazole | ||
| a | 159.2 | |
| b | 125.7 | 8.36, s |
| c | 148.0 | |
| d | 138.5 | |
| e | 159.1 | |
| f | 125.6 | 8.35, s |
| g | 148.0 | |
| h | 138.4 | |
| i | 159.0 | |
| j | 125.5 | 8.33, s |
| k | 147.9 | |
| l | 138.3 | |
| m | 158.9 | |
| n | 125.4 | 8.31, s |
| o | 147.8 | |
| p | 138.2 | |
| q | 164.8 | |
| r | 123.0 | 8.24, s |
| s | 149.2 | |
| t | 140.4 | |
| Amide Protons | ||
| NH | 8.21, d, 9.3 | |
| NH | 8.13, d, 8.8 |
Experimental Protocols
Isolation and Purification
This compound was isolated from the cultured broth of Thermoactinomyces sp. YM3-251. The process involved centrifugation of the broth, followed by extraction of the precipitate with a chloroform/methanol (9:1) mixture and the supernatant with ethyl acetate. The combined extracts were subjected to chromatography on a silica (B1680970) gel column with a step-wise elution using chloroform/methanol (1-6% methanol). The active fraction (4% methanol-chloroform) was further purified by HPLC to yield this compound.[1]
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) was performed to determine the exact mass and molecular formula of this compound.
NMR Spectroscopy
All NMR spectra were recorded on a 750 MHz spectrometer. The sample was dissolved in DMSO-d6. The NMR data acquisition included ¹H NMR, ¹³C NMR, COSY, TOCSY, HSQC, and HMBC experiments to establish the connectivity and structure of the molecule.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and characterization of this compound.
Caption: Isolation and characterization workflow for this compound.
Key Structural Features from Spectroscopic Data
This diagram highlights the core structural components of this compound as determined by the spectroscopic and spectrometric analyses.
Caption: Key structural components of this compound.
References
Methodological & Application
Synthesis Protocol for Mechercharmycin A Analogues: A Detailed Guide for Researchers
Introduction
Mechercharmycin A is a potent cytotoxic thiopeptide natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] Its complex cyclic structure, featuring a phenylpentaazole system, a dipeptide, and an exocyclic methylidene group, has made it a compelling target for synthetic chemists and drug developers.[3] This document provides detailed application notes and protocols for the synthesis of this compound analogues, based on established methodologies. The synthesis strategy focuses on the assembly of key fragments to construct the macrocyclic core, followed by modifications to generate a library of analogues for structure-activity relationship (SAR) studies. Several analogues of this compound have been synthesized and evaluated for their antitumor activity against various human tumor cell lines.[4][5]
Synthesis Strategy Overview
The synthetic approach to this compound analogues is a convergent strategy that relies on the preparation of three key intermediates.[6] These building blocks are then coupled and cyclized to form the macrocyclic core, which can be further modified. The key intermediates are:
-
Bis-oxazoles: These form a significant part of the pentaazole system.
-
Phenyl-bis-oxazoles: These constitute the remaining part of the aromatic core.
-
Dipeptide fragment: This provides the amino acid portion of the macrocycle.
The general workflow for the synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocols
The following protocols are based on the successful synthesis of this compound analogues as reported in the literature.[6]
Protocol 1: Synthesis of Bis-oxazole Intermediates
This protocol describes the synthesis of bis-oxazole building blocks from dipeptides containing Ser, Gly, or Thr residues.
-
Peptide Coupling: Couple the desired N-protected amino acids (e.g., Boc-Ser-Gly-OMe) using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like DIPEA in a suitable solvent (e.g., DMF).
-
Cyclodehydration to Oxazoline (B21484): Treat the resulting peptide with a dehydrating agent, such as Deoxo-Fluor®, in an inert solvent like CH2Cl2 to promote the formation of the oxazoline ring.
-
Oxidation to Oxazole (B20620): Oxidize the oxazoline to the corresponding oxazole using an oxidizing agent like MnO2 or by treatment with BrCCl3 and DBU.
-
Deprotection and Purification: Remove the protecting groups under appropriate conditions (e.g., TFA for Boc group, LiOH for methyl ester) and purify the bis-oxazole intermediate by column chromatography or HPLC.
Protocol 2: Synthesis of the Open-Ring Precursor
This protocol details the coupling of the key intermediates to form the linear precursor for macrocyclization.
-
Fragment Condensation: Couple the synthesized bis-oxazole and phenyl-bis-oxazole fragments with the dipeptide intermediate. This is typically achieved using peptide coupling reagents as described in Protocol 1.
-
Purification: Purify the resulting linear tri-fragment peptide by reverse-phase HPLC to obtain the open-ring precursor.
Protocol 3: Macrocyclization and Analogue Derivatization
This final stage involves the crucial macrocyclization step and subsequent modifications to generate diverse analogues.
-
Macrocyclization: Perform the intramolecular cyclization of the linear precursor. This can be achieved under high-dilution conditions using a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) or by an aza-Wittig reaction.[7]
-
Exocyclic Double Bond Modification: The exocyclic methylidene group can be modified in the final synthetic step. For example, hydrogenation can yield the corresponding methyl-substituted analogue.
-
Hydroxymethyl Analogue Acylation: Conditions have been established to isolate a hydroxymethyl derivative, which can then be acylated to produce a variety of ester analogues.[3]
Data Presentation: Cytotoxicity of this compound and its Analogues
The cytotoxic activity of the synthesized compounds is a critical measure of their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity data (IC50 values) of this compound and selected analogues against a panel of human tumor cell lines.[4]
| Compound | A549 (Lung) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |
| This compound (1) | 0.04 | 0.04 | 0.04 |
| Analogue 2 (demethylidene) | 0.08 | 0.08 | 0.08 |
| Analogue 3c (acetylated hydroxymethyl) | 0.04 | 0.04 | 0.04 |
| Open ring precursor 9c | >10 | 5.2 | >10 |
Data extracted from Hernández et al., J. Med. Chem. 2008, 51, 18, 5722–5730.[4]
Signaling Pathway and Mechanism of Action
This compound and its active analogues have been shown to induce cell cycle arrest and apoptosis in human tumor cell lines.[4] The proposed mechanism involves the inhibition of cell division, leading to programmed cell death.
Caption: Proposed mechanism of action for this compound analogues.
Conclusion
The synthetic protocols outlined in this document provide a robust framework for the generation of this compound analogues. The modular nature of the synthesis allows for the introduction of structural diversity at various positions of the molecule. The cytotoxicity data highlights the importance of the macrocyclic structure and the thiazole (B1198619) ring for potent antitumor activity.[3][6] Further exploration of this chemical space may lead to the discovery of novel and more potent anticancer drug candidates.
References
- 1. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Step-by-Step Cytotoxicity Assay for Mechercharmycin A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A is a marine-derived, cyclic peptide-like natural product that has demonstrated potent cytotoxic and antitumor activities.[1] As a member of the thiopeptide class of antibiotics, its mechanism of action is thought to involve the inhibition of protein synthesis, which can lead to cell cycle arrest and apoptosis.[2][3] Structurally, this compound possesses a unique cyclic structure containing four oxazoles and a thiazole, which is crucial for its bioactivity; its linear counterpart, Mechercharmycin B, exhibits significantly reduced cytotoxicity.[1] The antitumor potential of this compound has been observed against human lung cancer and leukemia cell lines.[1] Some related thiopeptide antibiotics have been shown to induce apoptosis through the inhibition of the Forkhead box M1 (FOXM1) transcription factor, a key regulator of cell proliferation and survival.[4][5]
This document provides a detailed, step-by-step protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for quantifying cell viability.[6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Alternative assays such as the Sulforhodamine B (SRB) and alamarBlue™ assays are also briefly discussed.
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The following table summarizes published IC50 values for this compound in specific cancer cell lines, which can serve as a reference for designing experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 0.035 |
| Jurkat | Human T-cell Leukemia | 0.015 |
| Data extracted from literature.[1] Note: IC50 values can vary between experiments depending on factors such as cell density and incubation time. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[7]
-
Cancer cell lines (e.g., A549, Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
Thiopeptide antibiotics often exhibit poor aqueous solubility.[8] Therefore, a stock solution of this compound should be prepared in a suitable organic solvent, such as DMSO.[7]
-
Dissolving this compound: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The cyclic nature of this compound contributes to its stability.[9][10]
Cell Culture
-
Maintenance: Culture the selected cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Subculture the cells regularly to maintain them in the exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them from the culture flask.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
For adherent cells, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for many common cancer cell lines).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
For suspension cells (e.g., Jurkat), directly seed the appropriate cell density into the wells.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.001 µM to 10 µM).
-
Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[7] Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated drug solution directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells (for adherent cells). Be cautious not to disturb the formazan crystals. For suspension cells, centrifuge the plate and then carefully aspirate the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percentage Viability: Express the viability of the treated cells as a percentage relative to the vehicle control (100% viability).
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Alternative Cytotoxicity Assays
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the measurement of total cellular protein content. It is a simple and reproducible method suitable for high-throughput screening.
-
alamarBlue™ (Resazurin) Assay: This is a fluorometric/colorimetric assay that measures the reducing power of living cells. The non-fluorescent resazurin (B115843) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity testing.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed apoptotic pathway of this compound.
References
- 1. scispace.com [scispace.com]
- 2. FOXM1 regulates the proliferation, apoptosis and inflammatory response of keratinocytes through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of FoxM1 offers a promising therapeutic target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods | MDPI [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp 3 )–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05530C [pubs.rsc.org]
Purification of Mechercharmycin A using high-performance liquid chromatography (HPLC).
An Application Note on the Purification of Mechercharmycin A using High-Performance Liquid Chromatography (HPLC)
Abstract
This compound is a cyclic peptide-like natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] It contains four oxazole (B20620) rings and a thiazole, a structure confirmed by X-ray crystallography.[1][2][3] This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including human lung cancer and leukemia, making its effective purification a critical step for further pre-clinical investigation.[3] This document details a representative protocol for the isolation and purification of this compound, culminating in a final high-performance liquid chromatography (HPLC) step to ensure high purity. The protocol is designed for researchers in natural product chemistry, oncology, and drug development.
Introduction
Marine microorganisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] this compound, isolated from Thermoactinomyces sp. YM3-251 found in sea mud from the Republic of Palau, is a notable example.[1] Its complex cyclic structure, featuring a polyazole framework, is crucial for its biological function.[1][3] Studies have shown that this compound exhibits significant antitumor activity, whereas its linear congener, Mechercharmycin B, is largely inactive, highlighting the structural importance of the macrocycle for its cytotoxicity.[1][3] The biosynthesis of this compound has been identified as a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway.[4][5]
The effective isolation and purification of this compound are essential for accurate biological evaluation and structural elucidation. The overall process involves fermentation, multi-step extraction, and several stages of chromatography. This application note provides a comprehensive workflow, including an initial silica (B1680970) gel chromatography step followed by a final, representative reversed-phase HPLC (RP-HPLC) method for obtaining high-purity this compound.
Experimental Protocols
Fermentation and Extraction
The initial production of this compound is achieved through fermentation of the producing strain.
-
Producing Strain: Thermoactinomyces sp. YM3-251.[1]
-
Culture Medium: B2 medium (5g peptone, 1g yeast extract, 0.1g iron (III) citrate (B86180) n-hydrate, 750ml filtered natural seawater, and 250ml distilled water, pH 7.6).[1]
-
Fermentation: The strain is cultured at 30°C with rotary shaking (100 rpm) for 7 days.[1]
-
Extraction Protocol:
-
Centrifuge the cultured broth to separate the supernatant and the precipitate.
-
Extract the precipitate with a chloroform/methanol (B129727) (9:1) mixture.
-
Extract the supernatant with ethyl acetate.
-
Combine both extracts for further processing.[1]
-
Initial Purification: Silica Gel Chromatography
The combined extracts are subjected to silica gel column chromatography for initial fractionation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: Step-wise gradient of chloroform/methanol (starting from 1% methanol in chloroform).[1]
-
Fraction Collection: Fractions are collected and assayed for antitumor activity. The fraction eluting with 4% methanol-chloroform, which contains this compound, is retained for HPLC purification.[1]
Final Purification: High-Performance Liquid Chromatography (HPLC)
The active fraction from the silica gel column is further purified using a representative RP-HPLC method. The following conditions are typical for peptide-like natural products and may require optimization.
| Parameter | Specification |
| Instrument | Standard HPLC system with UV/Vis or DAD detector |
| Column | C18 Reversed-Phase Column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Representative: 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm or Diode Array Detection (DAD) from 200-400 nm |
| Injection Volume | 20-100 µL (dependent on sample concentration) |
| Column Temperature | 25°C |
Results
Following the described purification scheme, this compound can be isolated with high purity. The physico-chemical properties of the purified compound are summarized below.
| Property | Description |
| Appearance | Colorless solid |
| Molecular Formula | C₃₅H₃₂N₈O₇S[1] |
| Molecular Weight | 736.75 g/mol (Determined by HRFAB-MS)[1] |
| Yield | Approximately 7 mg from a 200-liter culture.[1] |
| Biological Activity (IC₅₀) | 4.0 x 10⁻⁸ M (1549 human lung cancer) 4.6 x 10⁻⁸ M (Jurkat cells)[3] |
Visualizations
The following diagrams illustrate the experimental workflow, a generalized mechanism of action, and the logic for HPLC method development.
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Generalized cytotoxic mechanism of action for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
Engineering the Biosynthesis of Mechercharmycin A for Analogue Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechercharmycin A (MCM-A) is a marine-derived polyazole cyclopeptide with significant antitumor properties. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its biosynthetic pathway is amenable to engineering for the generation of novel analogues. This document provides detailed application notes and experimental protocols for the heterologous expression of the this compound biosynthetic gene cluster (mcm) and the generation of analogues through pathway engineering. The protocols cover plasmid construction, heterologous expression in Bacillus subtilis and Escherichia coli, and methods for the purification and analysis of the resulting compounds.
Introduction
The this compound (MCM-A) biosynthetic gene cluster (mcm) from Thermoactinomyces sp. YM3-251 directs the production of this potent antitumor agent.[1] The biosynthesis involves the ribosomal synthesis of a precursor peptide, McmA, which then undergoes extensive post-translational modifications, including a crucial tRNA-Glu-dependent dehydration, followed by polyazole formation through heterocyclization and dehydrogenation.[1][2] The amenability of this pathway to genetic manipulation has been demonstrated by the successful heterologous expression in hosts like Bacillus subtilis and the generation of two bioactive MCM-A analogues.[1][2] These notes provide a framework for researchers to explore the synthetic biology of MCM-A, enabling the production of known analogues and the creation of novel derivatives with potentially improved therapeutic properties.
Data Presentation
Effective evaluation of biosynthetic pathway engineering requires meticulous tracking of production titers. The following tables provide a standardized format for presenting quantitative data from fermentation experiments.
Table 1: Production of this compound and Analogues in Engineered Bacillus subtilis Strains.
| Strain ID | Genotype/Modification | Precursor Peptide Sequence | Analogue Produced | Titer (mg/L) | Yield (mg/g DCW) |
| B. subtilis-mcm | Wild-type mcm cluster | FIVSSSCS | This compound | [Insert Data] | [Insert Data] |
| B. subtilis-mcmA-mut1 | mcm cluster with McmA S4A | FIVASCCS | Analogue 1 | [Insert Data] | [Insert Data] |
| B. subtilis-mcmA-mut2 | mcm cluster with McmA C8A | FIVSSSSA | Analogue 2 | [Insert Data] | [Insert Data] |
| B. subtilis-control | Empty Vector | N/A | None | N/A | N/A |
Table 2: Co-expression of McmA Precursor and Modifying Enzymes in Escherichia coli.
| E. coli Strain ID | Co-expressed Genes | Modification Observed | Product | Relative Yield (%) |
| E. coli-McmA-L | mcmA, mcmL | Dehydration | Dehydrated McmA | [Insert Data] |
| E. coli-McmA-CD | mcmA, mcmC, mcmD | Heterocyclization | Azoline-containing McmA | [Insert Data] |
| E. coli-McmA-full | mcmA, mcmB, mcmC, mcmD, mcmL | Full Modification | This compound | [Insert Data] |
| E. coli-control | Empty Vector | None | None | N/A |
Experimental Protocols
Protocol 1: Construction of Expression Plasmids for mcm Gene Cluster
This protocol describes the cloning of the mcm biosynthetic gene cluster into an appropriate expression vector for heterologous expression in B. subtilis.
1. Materials:
- Genomic DNA from Thermoactinomyces sp. YM3-251
- High-fidelity DNA polymerase
- PCR primers flanking the mcm gene cluster (mcmA-mcmL)
- E. coli - B. subtilis shuttle vector (e.g., pHT43)
- Restriction enzymes and T4 DNA ligase
- Chemically competent E. coli DH5α
- LB agar (B569324) and broth with appropriate antibiotics
2. Procedure:
- PCR Amplification: Amplify the entire mcm gene cluster from Thermoactinomyces sp. YM3-251 genomic DNA using high-fidelity PCR. Design primers to include restriction sites compatible with the chosen shuttle vector.
- Vector and Insert Preparation: Digest both the amplified mcm cluster and the shuttle vector with the selected restriction enzymes. Purify the digested DNA fragments.
- Ligation: Ligate the digested mcm insert into the prepared vector using T4 DNA ligase.
- Transformation into E. coli: Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on selective LB agar and incubate overnight at 37°C.
- Colony PCR and Sequence Verification: Screen resulting colonies by PCR to confirm the presence of the insert. Isolate plasmid DNA from positive clones and verify the sequence of the entire mcm gene cluster.
Protocol 2: Heterologous Expression in Bacillus subtilis
This protocol details the transformation and cultivation of B. subtilis for the production of this compound and its analogues.
1. Materials:
- Verified expression plasmid from Protocol 1
- Competent B. subtilis 168 cells
- LB medium and agar plates with appropriate antibiotics
- Production medium (e.g., 2xYT)
- IPTG (if using an inducible promoter)
2. Procedure:
- Transformation: Transform the expression plasmid into competent B. subtilis 168 cells using established protocols (e.g., two-step transformation method).
- Colony Selection: Plate the transformed cells on selective LB agar and incubate at 37°C for 24-48 hours.
- Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Production Culture: Inoculate 100 mL of production medium with the overnight starter culture to an initial OD600 of ~0.05.
- Induction and Fermentation: Grow the culture at 30°C with vigorous shaking. If using an inducible promoter, add IPTG to a final concentration of 0.1-1 mM when the culture reaches an OD600 of 0.6-0.8. Continue fermentation for 48-72 hours.
- Harvesting: After fermentation, harvest the culture by centrifugation to separate the supernatant and cell pellet for subsequent extraction.
Protocol 3: Site-Directed Mutagenesis of the Precursor Peptide Gene (mcmA)
This protocol outlines the generation of McmA variants to produce this compound analogues.
1. Materials:
- Expression plasmid containing the wild-type mcm gene cluster
- Site-directed mutagenesis kit (e.g., QuikChange)
- Custom-designed mutagenic primers
- High-fidelity DNA polymerase
- E. coli DH5α competent cells
2. Procedure:
- Primer Design: Design primers containing the desired mutation in the mcmA gene sequence.
- Mutagenesis PCR: Perform PCR using the expression plasmid as a template and the mutagenic primers according to the kit manufacturer's instructions. This reaction will amplify the entire plasmid with the desired mutation incorporated.
- Template Removal: Digest the parental, non-mutated plasmid DNA using a methylation-dependent endonuclease (e.g., DpnI).
- Transformation: Transform the nuclease-treated plasmid into highly competent E. coli DH5α cells.
- Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
- Expression: Transform the verified mutated plasmid into B. subtilis and follow Protocol 2 for expression and production of the MCM-A analogue.
Protocol 4: Extraction and Analysis of this compound and Analogues
This protocol provides a general method for extracting and analyzing the produced compounds.
1. Materials:
- Fermentation broth from Protocol 2
- Ethyl acetate (B1210297) or other suitable organic solvent
- Rotary evaporator
- Methanol (B129727)
- HPLC system with a C18 column
- Mass spectrometer (e.g., LC-MS)
2. Procedure:
- Extraction: Extract the fermentation broth (supernatant and/or lysed cells) three times with an equal volume of ethyl acetate.
- Concentration: Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Sample Preparation: Dissolve the crude extract in a small volume of methanol and filter through a 0.22 µm syringe filter.
- HPLC Analysis: Analyze the prepared sample by reverse-phase HPLC on a C18 column. Use a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the compounds.
- Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify this compound and its analogues based on their expected molecular weights.
- Purification: For larger scale purification, employ preparative HPLC using the conditions optimized during analytical HPLC.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for analogue production.
References
Application Notes and Protocols for Inducing Apoptosis in Tumor Cells with Mechercharmycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A, a cytotoxic thiopeptide also known as IB-01211, has demonstrated significant antitumor activity against various human tumor cell lines.[1][2] These application notes provide a summary of its effects and detailed protocols for investigating its mechanism of action, specifically focusing on the induction of apoptosis and cell cycle arrest.
Data Presentation
This compound and its analogues exhibit potent cytotoxic effects on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | A549 (Lung Carcinoma) | HT-29 (Colon Carcinoma) | MDA-MB-231 (Breast Carcinoma) |
| This compound | >10 µM | 2.5 µM | 5.0 µM |
| Analogue 2 | 2.5 µM | 1.0 µM | 2.5 µM |
| Analogue 3c | 1.0 µM | 0.5 µM | 1.0 µM |
Mechanism of Action
This compound and its active analogues have been shown to inhibit cell division and activate programmed cell death (apoptosis) in tumor cells.[1][2] While the precise signaling cascades are a subject of ongoing research, the primary mechanism involves the induction of cell cycle arrest, preventing cancer cells from proliferating, and subsequently triggering apoptotic pathways to eliminate them.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Caption: Postulated signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound analysis.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on tumor cells.
Materials:
-
Human tumor cell lines (e.g., A549, HT-29, MDA-MB-231)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Human tumor cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Human tumor cell lines
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described in Protocol 2.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.
Materials:
-
Human tumor cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes: Cell Cycle Analysis of Cells Treated with Mechercharmycin A
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic peptide scaffold with ability to stabilize and deliver a helical cell-impermeable cargo across membranes of cultured cancer cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00099J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Fermentation and Extraction of Mechercharmycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechercharmycin A is a potent cytotoxic cyclic peptide belonging to the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) family of natural products.[1][2][3] Originally isolated from the marine-derived actinobacterium Thermoactinomyces sp. YM3-251, it features a unique structure characterized by four oxazole (B20620) rings and one thiazole (B1198619) ring.[1][3] Its significant antitumor activity makes it a compound of high interest for drug development.[1][3] Due to the genetic intractability of the native producer, heterologous expression in hosts such as Bacillus subtilis and Escherichia coli has been employed to study its biosynthesis.[1][2] This document provides detailed protocols for the large-scale fermentation and extraction of this compound, intended for research and development purposes. The protocols are synthesized from established methodologies for actinomycete fermentation and the production of similar peptide natural products.
Fermentation Protocols
Two primary strategies for the large-scale production of this compound are presented: fermentation of the native producer Thermoactinomyces sp. YM3-251 and fermentation of a heterologous host, Bacillus subtilis, expressing the this compound biosynthetic gene cluster.
Protocol 1: Large-Scale Fermentation of Thermoactinomyces sp. YM3-251
This protocol is based on general methods for the large-scale cultivation of actinomycetes for secondary metabolite production.
1.1.1. Seed Culture Preparation
-
Inoculation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a cryopreserved vial of Thermoactinomyces sp. YM3-251.
-
Incubation: Incubate at 30°C for 48-72 hours on a rotary shaker at 180 rpm.
-
Scale-Up: Transfer the seed culture to a 2 L flask containing 1 L of the same medium and incubate under the same conditions for another 48 hours. This serves as the inoculum for the production bioreactor.
1.1.2. Production Fermentation
-
Bioreactor Preparation: Sterilize a 100 L production bioreactor containing 75 L of production medium.
-
Inoculation: Aseptically transfer the 1 L seed culture to the production bioreactor (approx. 1.3% v/v inoculum).
-
Fermentation Parameters: Maintain the following parameters for the duration of the fermentation (typically 7-10 days):
-
Temperature: 30°C
-
pH: Maintain at 7.0 by automated addition of sterile 1M NaOH or 1M H₂SO₄.
-
Agitation: Start at 100 rpm and increase as needed to maintain dissolved oxygen levels.
-
Aeration: Supply sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm).
-
Dissolved Oxygen (DO): Maintain at >30% saturation by controlling agitation and aeration rate.
-
-
Monitoring: Monitor the fermentation for pH, temperature, DO, glucose consumption, and this compound production (via HPLC analysis of small samples) daily.
Protocol 2: Large-Scale Fermentation of Heterologous Host (Bacillus subtilis)
This protocol is for a recombinant B. subtilis strain engineered with the this compound biosynthetic gene cluster under an inducible promoter. B. subtilis is a robust host for protein and peptide production and is capable of high-density cultivation.[4][5][6][7]
1.2.1. Seed Culture Preparation
-
Inoculation: Inoculate 50 mL of LB medium (supplemented with the appropriate antibiotic for plasmid maintenance) in a 250 mL flask with the recombinant B. subtilis strain.
-
Incubation: Grow overnight at 37°C with shaking at 200 rpm.
-
Scale-Up: Use this overnight culture to inoculate a 1 L seed culture in a 2 L flask and grow to an OD₆₀₀ of ~1.0.
1.2.2. Production Fermentation
-
Bioreactor and Medium: Prepare a 100 L bioreactor with 75 L of a suitable rich production medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic.
-
Inoculation: Inoculate the production bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.
-
Growth Phase: Grow the culture at 37°C, maintaining a pH of 7.0 and DO above 30%.
-
Induction: When the culture reaches an OD₆₀₀ of 0.8-1.0, induce the expression of the this compound gene cluster by adding the appropriate inducer (e.g., IPTG, xylose) to a final concentration determined by prior optimization.
-
Production Phase: After induction, reduce the temperature to 25-30°C to improve protein folding and secondary metabolite production. Continue the fermentation for another 48-72 hours.
-
Monitoring: Regularly monitor cell density (OD₆₀₀) and this compound titer by taking aseptic samples for analysis.
Extraction and Purification Protocol
This compound is a hydrophobic cyclic peptide, which dictates the extraction and purification strategy. The following protocol is a general workflow applicable to harvests from both native and heterologous fermentations.
2.1. Step 1: Biomass and Supernatant Separation
-
Harvesting: At the end of the fermentation, harvest the entire culture broth (75 L).
-
Centrifugation: Separate the microbial biomass from the supernatant by continuous-flow centrifugation at 10,000 x g.
2.2. Step 2: Extraction of this compound
-
Biomass Extraction: Resuspend the cell pellet in acetone (B3395972) or ethyl acetate (B1210297) (3:1 solvent to biomass ratio) and stir for 4-6 hours at room temperature to extract intracellular product. Separate the cell debris by centrifugation and collect the solvent extract. Repeat this step twice.
-
Supernatant Extraction: For the supernatant, use an equal volume of ethyl acetate for liquid-liquid extraction. Mix vigorously and allow the phases to separate. Collect the organic (ethyl acetate) phase. Repeat the extraction twice.
-
Combined Extracts: Pool all organic extracts.
2.3. Step 3: Initial Purification by Adsorption Chromatography
-
Concentration: Concentrate the pooled organic extracts in vacuo using a rotary evaporator to yield a crude oily residue.
-
Resuspension: Resuspend the crude extract in a minimal amount of methanol (B129727).
-
Adsorption Resin: Pass the resuspended extract through a column packed with a hydrophobic adsorption resin (e.g., Amberlite® XAD-16N). This step captures the hydrophobic this compound while allowing polar impurities like salts to pass through.
-
Elution: Wash the column with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). Collect fractions and analyze for the presence of this compound by HPLC.
-
Pooling: Combine the fractions containing the highest concentration of the target compound and evaporate the solvent.
2.4. Step 4: Final Purification by Preparative HPLC
-
Column: Use a preparative scale C18 reversed-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is a typical mobile phase for peptide purification. An example gradient could be 30% to 80% acetonitrile over 40 minutes.
-
Injection: Dissolve the partially purified extract from the previous step in a suitable solvent (e.g., DMSO or methanol) and inject it onto the column.
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (monitoring at ~254 nm can be effective for azole-containing compounds).[8]
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine purity. Pool the fractions containing pure this compound.
-
Lyophilization: Lyophilize the pooled pure fractions to obtain this compound as a solid powder.
Data Presentation
Quantitative data should be meticulously recorded throughout the fermentation and purification process to ensure reproducibility and to facilitate optimization.
Table 1: Large-Scale Fermentation Parameters and Yields
| Parameter | Thermoactinomyces sp. (Native) | B. subtilis (Heterologous) |
| Bioreactor Volume (L) | 100 | 100 |
| Medium Volume (L) | 75 | 75 |
| Inoculum Size (% v/v) | 1.3 | 1.0 (to OD₆₀₀=0.1) |
| Fermentation Time (hours) | 168 - 240 | 72 - 96 |
| Final Biomass (g/L Dry Weight) | Record Value | Record Value |
| This compound Titer (mg/L) | Record Value | Record Value |
| Volumetric Productivity (mg/L/h) | Calculate Value | Calculate Value |
Table 2: Extraction and Purification Recovery
| Purification Step | Starting Amount (mg) | Recovered Amount (mg) | Recovery Rate (%) | Purity (%) |
| Crude Organic Extract | Calculate/Estimate | Record Value | - | <5% |
| XAD-16N Adsorption | Record Value | Record Value | Calculate Value | 10-20% |
| Preparative RP-HPLC | Record Value | Record Value | Calculate Value | >95% |
| Overall Recovery | From Crude Extract | Final Amount | Calculate Value | >95% |
Visualizations
Biosynthetic Pathway of this compound
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, McmA, which contains a leader peptide region for recognition by modification enzymes and a core peptide region that is transformed into the final natural product.
Caption: Biosynthesis of this compound from its precursor peptide.
Experimental Workflow
The overall process from fermentation to pure compound involves a logical sequence of steps designed for scalability and efficiency.
Caption: Overall workflow for this compound production and purification.
References
- 1. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Production of Microbial Ribosomally Synthesized and Post-translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Engineering Bacillus subtilis for high-value bioproduction: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Analytical Characterization of Mechercharmycin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A is a marine-derived cyclic peptide natural product that has garnered significant interest due to its potent cytotoxic activities against various cancer cell lines. Structurally, it is characterized by a unique cyclic peptide-like framework containing four oxazole (B20620) rings and one thiazole (B1198619) ring. This compound is biosynthesized ribosomally and undergoes extensive post-translational modifications to yield the final bioactive macrocycle. The cyclic nature of this compound is crucial for its antitumor activity, as its linear counterpart, Mechercharmycin B, exhibits significantly reduced or no cytotoxicity.
The complex structure and potent bioactivity of this compound and its derivatives necessitate a suite of robust analytical techniques for their comprehensive characterization. This document provides detailed application notes and experimental protocols for the isolation, purification, and structural elucidation of these compounds, as well as insights into their potential mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its linear derivative, Mechercharmycin B, is presented in Table 1. These properties are essential for developing appropriate analytical methods and for understanding the compounds' behavior in biological systems.
| Property | This compound | Mechercharmycin B | Reference |
| Molecular Formula | C₃₉H₃₇N₉O₉S | C₃₉H₃₉N₉O₁₀S | |
| Molecular Weight | 839.84 | 857.85 | |
| Appearance | Colorless solid | Colorless solid | |
| UV (λmax) | 218, 268, 335 nm | 218, 268, 335 nm | |
| Optical Rotation ([α]D) | +25.0° (c 0.1, MeOH) | Not Reported | |
| Cytotoxicity (IC₅₀) | 4.0 x 10⁻⁸ M (A549 cells) | Inactive |
Table 1: Physicochemical Properties of this compound and B.
Analytical Techniques for Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound and its derivatives. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and analysis of this compound from complex mixtures, such as fermentation broths or synthetic reaction mixtures. Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating these relatively nonpolar cyclic peptides.
Application Note:
RP-HPLC with a C18 or C8 stationary phase is effective for the separation of this compound and its derivatives. A gradient elution with a mobile phase consisting of water and an organic solvent (typically acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is recommended to achieve sharp peaks and good resolution. The UV detector can be set at the absorption maxima of this compound (218, 268, or 335 nm) for sensitive detection.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis and purification.
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight and obtaining structural information about this compound and its derivatives. Electrospray ionization (ESI) is a suitable soft ionization technique for these molecules, and high-resolution mass spectrometry (HRMS) provides accurate mass data for elemental composition determination. Tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide backbone and identifying the locations of modifications.
Application Note:
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound. The high sensitivity and selectivity of this technique allow for the detection and characterization of these compounds in complex matrices. Fragmentation patterns obtained from MS/MS experiments can help to elucidate the sequence of amino acid residues and the connectivity of the oxazole and thiazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.
Application Note:
1D ¹H NMR provides initial information about the types of protons present in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine through-space proximities of protons, which is critical for defining the three-dimensional structure and stereochemistry of the cyclic peptide.
Proposed Signaling Pathway for this compound's Cytotoxic Activity
While the precise molecular targets and signaling pathways of this compound are still under investigation, studies on structurally related marine cyclic peptides and analogues of this compound suggest that its cytotoxic effects are likely mediated through the induction of apoptosis. Several signaling pathways are commonly implicated in apoptosis induced by cytotoxic natural products. A plausible signaling pathway for this compound is depicted below, involving the modulation of key regulators of cell survival and death.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purification and Analysis
Objective: To purify this compound from a crude extract and to assess its purity.
Materials:
-
HPLC system with a UV detector and fraction collector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Crude extract containing this compound dissolved in a suitable solvent (e.g., Methanol or DMSO)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of solvent. Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 268 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 30 90 35 90 40 10 | 45 | 10 |
-
-
Analysis and Fraction Collection: Monitor the chromatogram for the peak corresponding to this compound. Collect the fractions containing the target compound.
-
Purity Assessment: Re-inject the collected fraction to assess its purity. A single, sharp peak indicates high purity.
Protocol 2: LC-MS/MS for Molecular Weight and Structural Confirmation
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Purified this compound
Procedure:
-
LC Method:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.
-
-
MS Method:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS Scan Range: m/z 100-1500
-
MS/MS: Data-dependent acquisition (DDA) mode to trigger fragmentation of the most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.
-
-
Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.
Protocol 3: 2D NMR for Structural Elucidation
Objective: To elucidate the complete chemical structure of this compound.
Materials:
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
-
High-quality NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Purified this compound (~5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the purified this compound in the appropriate deuterated solvent.
-
NMR Experiments:
-
1D ¹H: Acquire a standard proton spectrum to observe the chemical shifts and multiplicities of all protons.
-
2D COSY: To identify proton-proton spin-spin couplings within the same spin system.
-
2D TOCSY: To identify all protons within a spin system, useful for identifying amino acid residues.
-
2D ¹H-¹³C HSQC: To correlate directly bonded protons and carbons.
-
2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.
-
2D NOESY/ROESY: To determine the spatial proximity of protons, which helps in defining the stereochemistry and the overall 3D conformation of the molecule.
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, Mnova). Analyze the 1D and 2D spectra to assign all proton and carbon signals and to piece together the complete structure of this compound.
Workflow for Structural Elucidation:
Caption: Workflow for structural elucidation of this compound.
Experimental design for in vivo studies of Mechercharmycin A's antitumor activity.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechercharmycin A is a marine-derived cyclic peptide that has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1] Studies on its analogues have suggested that its antitumor activity may be mediated through the induction of cell cycle arrest and apoptosis.[2] To further evaluate its therapeutic potential, it is crucial to assess its antitumor efficacy and safety profile in vivo.
These application notes provide a detailed experimental design for investigating the antitumor activity of this compound using a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research due to its reproducibility and the ease of monitoring tumor growth.[3] The protocols outlined below cover the establishment of the xenograft model, drug administration, efficacy assessment, toxicity evaluation, and mechanistic studies to elucidate the in vivo effects of this compound. All procedures involving animals should be performed in accordance with relevant ethical guidelines and regulations to ensure animal welfare.[4][5][6][7]
Animal Model Selection and Rationale
For the initial in vivo evaluation of this compound, a subcutaneous xenograft model using immunodeficient mice (e.g., athymic nude or NOD-SCID mice) is recommended.[8][9] This model involves the subcutaneous implantation of human cancer cells into these mice, which lack a fully functional immune system, thus preventing the rejection of the foreign tumor cells.[8][10]
Rationale:
-
Simplicity and Reproducibility: The subcutaneous model is technically straightforward to establish and allows for easy and accurate measurement of tumor growth over time using calipers.[3][11]
-
Initial Efficacy Assessment: It serves as an excellent initial screen to determine if this compound has antitumor activity in a living organism.
-
Flexibility: A wide variety of human cancer cell lines can be used to generate xenografts, allowing for the study of this compound's efficacy against different tumor types.
Experimental Design and Groups
A well-controlled study design is essential for obtaining reliable results. The following experimental groups are recommended:
| Group | Treatment | Number of Animals (n) | Purpose |
| 1 | Vehicle Control | 10 | To observe natural tumor growth and the effect of the vehicle solution. |
| 2 | This compound (Low Dose) | 10 | To assess the efficacy and toxicity of a low dose of the compound. |
| 3 | This compound (Mid Dose) | 10 | To evaluate the dose-response relationship of the compound. |
| 4 | This compound (High Dose) | 10 | To determine the maximum tolerated dose and optimal therapeutic dose. |
| 5 | Positive Control | 10 | To validate the experimental model with a standard-of-care drug. |
Note: The number of animals per group should be statistically justified to ensure sufficient power for data analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Figure 1: Experimental workflow for in vivo antitumor activity assessment.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to cytotoxic agents and capable of forming tumors in immunodeficient mice.
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.[12]
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash them with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or an automated cell counter.[12]
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay. Viability should be above 95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells per 100 µL).[12] For some cell lines, mixing with Matrigel™ may enhance tumor take rate.[11]
Animal Handling and Tumor Implantation
-
Animals: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane (B1672236) inhalation.
-
Injection Site Preparation: Shave and disinfect the right flank of each mouse with 70% ethanol.
-
Tumor Cell Injection: Subcutaneously inject 100 µL of the cell suspension into the prepared flank of each mouse using a 27-gauge needle.[11][12]
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions and ensure they recover fully from anesthesia.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using a digital caliper.[13][14]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[12]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the different treatment groups, ensuring that the average tumor volume is similar across all groups.
Drug Preparation and Administration
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For administration, dilute the stock solution with a sterile vehicle such as saline or PBS to the desired final concentrations. The final concentration of DMSO should be less than 10%.
-
Route of Administration: The route of administration will depend on the physicochemical properties of this compound. Common routes for preclinical studies include intraperitoneal (IP), intravenous (IV), and oral (PO) gavage.[15][16][17][18]
-
Dosing Schedule: Administer the vehicle, this compound, or the positive control drug to the respective groups according to a predetermined schedule (e.g., once daily, five days a week) for a specified duration (e.g., 21 days).
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100
-
Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, and fur texture.
-
Survival Analysis: If the study design includes it, monitor the survival of the animals in each group.
-
Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity.[5]
Mechanistic Studies
At the end of the study, euthanize the animals and collect the tumors and major organs for further analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix the tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections for IHC staining.
-
Staining for Proliferation (Ki-67):
-
Staining for Apoptosis (Cleaved Caspase-3):
Western Blot Analysis
-
Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer to extract total proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with primary antibodies against proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2, Bax, PARP).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.[26]
-
Normalize the protein expression levels to a loading control (e.g., β-actin or GAPDH).
-
Hypothetical Signaling Pathway
Based on the known in vitro effects of this compound analogues, a potential signaling pathway affected by the compound is illustrated below.
Figure 2: Hypothetical signaling pathway affected by this compound.
Data Presentation
All quantitative data should be summarized in tables for easy comparison.
Table 1: Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | ... | Final Day (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
Table 2: Body Weight Data
| Treatment Group | Day 0 (g) | Day 3 (g) | Day 6 (g) | ... | Final Day (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM |
Table 3: Summary of Efficacy and Toxicity
| Treatment Group | Final Tumor Volume (mm³) | TGI (%) | Final Body Weight Change (%) |
| Vehicle Control | Mean ± SEM | - | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Value | Mean ± SEM |
| This compound (Mid Dose) | Mean ± SEM | Value | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Value | Mean ± SEM |
| Positive Control | Mean ± SEM | Value | Mean ± SEM |
Table 4: Mechanistic Study Results (Example)
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (per field) | Relative Protein X Expression |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This comprehensive experimental design provides a robust framework for the in vivo evaluation of this compound's antitumor activity. The use of a subcutaneous xenograft model, coupled with detailed protocols for efficacy, toxicity, and mechanistic studies, will generate valuable data to support the further development of this promising natural product as a potential anticancer agent. Adherence to ethical guidelines and meticulous execution of these protocols are paramount for obtaining high-quality and reproducible results.
References
- 1. medium.com [medium.com]
- 2. jove.com [jove.com]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 4. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 7. rug.nl [rug.nl]
- 8. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. yeasenbio.com [yeasenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cea.unizar.es [cea.unizar.es]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 19. benchchem.com [benchchem.com]
- 20. genomeme.ca [genomeme.ca]
- 21. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 22. Ki67 immunohistochemistry staining [bio-protocol.org]
- 23. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 24. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Mechercharmycin A Heterologous Expression
Welcome to the technical support center for the heterologous expression of Mechercharmycin A (MCM-A). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yield, during the production of this promising antitumor agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous expression important?
This compound is a marine-derived natural product belonging to the family of polyazole cyclopeptides. It exhibits remarkable antitumor activities. The native producer, Thermoactinomyces sp. YM3-251, is difficult to genetically manipulate, making heterologous expression in more tractable hosts like Bacillus subtilis or Escherichia coli essential for its study, analog generation, and scalable production.[1][2]
Q2: I am not getting any this compound production in my Bacillus subtilis host. What are the primary checkpoints?
Low or no production can stem from several factors. The primary checkpoints include:
-
Integrity of the Biosynthetic Gene Cluster (BGC): Ensure the complete mcm BGC has been correctly cloned and integrated into your expression vector.
-
Promoter Activity: The native promoter of the mcm BGC may not be recognized efficiently by the B. subtilis transcriptional machinery. Utilizing a strong, well-characterized promoter, such as pLaps, has been shown to be effective for activating the BGC.[1][2]
-
Codon Usage: The GC content and codon usage of the mcm genes from the native producer may not be optimal for efficient translation in B. subtilis.
-
Precursor Peptide Expression: Confirm the expression of the precursor peptide, McmA. Degradation of the precursor peptide in the heterologous host can be a significant bottleneck.[1]
Q3: My this compound yield is very low. What are the most common strategies to improve it?
Improving the yield of a complex secondary metabolite like MCM-A often requires a multi-pronged approach. Key strategies include:
-
Host Strain Optimization: Employing a host strain engineered for secondary metabolite production can be beneficial. This may involve deleting competing pathways or overexpressing pathways that supply necessary precursors.
-
Codon Optimization: Synthesizing the mcm genes with codons optimized for B. subtilis can significantly enhance translational efficiency and protein expression levels.
-
Fermentation Condition Optimization: Systematically optimizing fermentation parameters such as temperature, pH, aeration, and media composition is crucial for maximizing yield.
-
Metabolic Engineering: Enhancing the supply of precursor amino acids for the McmA peptide and cofactors for the post-translational modification enzymes can boost production.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound heterologous expression.
| Problem | Potential Cause | Recommended Solution |
| No detectable MCM-A production | Inactive or poorly transcribed BGC | Verify the integrity of the cloned BGC. Replace the native promoter with a strong, inducible, or constitutive promoter known to be active in B. subtilis (e.g., pLaps).[1][2] |
| Precursor peptide (McmA) degradation | Confirm McmA expression via Western blot or mass spectrometry. If degradation is observed, consider using a host strain with reduced protease activity or co-expressing chaperones. | |
| Incorrect post-translational modifications | Verify the expression and activity of all modifying enzymes in the mcm cluster. Ensure necessary cofactors are available in the host. | |
| Low MCM-A Yield | Suboptimal codon usage | Re-synthesize the mcm gene cluster with codons optimized for B. subtilis to improve translation efficiency. |
| Limited precursor supply | Supplement the fermentation media with the amino acids that constitute the McmA core peptide (Phenylalanine, Isoleucine, Valine, Serine, Cysteine). Engineer the host to overproduce these precursors. | |
| Metabolic burden on the host | Optimize the expression level of the BGC using an inducible promoter to balance production with host viability. Optimize fermentation conditions (e.g., lower temperature) to reduce stress. | |
| Product toxicity or degradation | Co-express efflux pumps or resistance genes to export MCM-A from the cell. Analyze time-course samples to determine if the product is degrading after production. | |
| Inconsistent Batch-to-Batch Production | Variability in fermentation conditions | Standardize all fermentation parameters, including inoculum preparation, media composition, pH, temperature, and aeration. |
| Plasmid instability | If using a plasmid-based expression system, ensure consistent selective pressure is maintained. Consider genomic integration of the BGC for more stable expression. |
Quantitative Data Summary
The following table presents illustrative data on the impact of various optimization strategies on secondary metabolite yield, based on findings from related studies. This is intended as a general guide, and actual improvements for this compound may vary.
| Optimization Strategy | Host Strain | Reported Yield Improvement (Fold Change) |
| Promoter Engineering | Bacillus subtilis | 2 - 10 |
| Codon Optimization | Pichia pastoris | 2 - 5 |
| Precursor Pathway Engineering | Streptomyces azureus | 3 |
| Fermentation Media Optimization | Bacillus subtilis | 1.5 - 4 |
| Combined Strategies | Various | >10 |
Experimental Protocols
Protocol 1: Heterologous Expression of the mcm BGC in Bacillus subtilis
-
Vector Construction:
-
Amplify the complete this compound biosynthetic gene cluster (mcmA-L) from the genomic DNA of Thermoactinomyces sp. YM3-251.
-
Clone the mcm BGC into a suitable E. coli-B. subtilis shuttle vector under the control of a strong, inducible promoter (e.g., pLaps).
-
Verify the construct by restriction digestion and sequencing.
-
-
Transformation of Bacillus subtilis :
-
Prepare competent B. subtilis 168 cells using a standard protocol (e.g., the two-step transformation method).
-
Transform the competent cells with the expression vector containing the mcm BGC.
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic.
-
-
Expression and Fermentation:
-
Inoculate a single colony of the recombinant B. subtilis into a suitable seed culture medium and grow overnight.
-
Inoculate the production medium with the seed culture.
-
Induce gene expression at the appropriate cell density.
-
Continue fermentation for 48-72 hours.
-
-
Extraction and Analysis:
-
Harvest the culture broth and separate the supernatant and cell pellet.
-
Extract the supernatant and cell pellet with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound using HPLC and LC-MS.
-
Protocol 2: Codon Optimization of the mcm Gene Cluster
-
Sequence Analysis:
-
Obtain the nucleotide sequences for all genes in the mcm BGC.
-
Analyze the codon usage of each gene and compare it to the codon usage table of Bacillus subtilis.
-
-
Gene Synthesis:
-
Use gene synthesis software to design codon-optimized versions of the mcm genes, replacing rare codons with those frequently used in B. subtilis while maintaining the original amino acid sequence.
-
Synthesize the codon-optimized genes commercially.
-
-
Vector Construction and Expression:
-
Assemble the codon-optimized genes into the expression vector.
-
Follow the procedures outlined in Protocol 1 for transformation, expression, and analysis.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Optimizing Mechercharmycin A Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing codon usage for improved Mechercharmycin A (MCM-A) production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is codon optimization important for its production?
This compound is a marine-derived natural product, a type of ribosomally synthesized and post-translationally modified peptide (RiPP) with significant bioactive properties.[1][2] Its complex structure is generated through a series of enzymatic modifications of a precursor peptide encoded by the mcmA gene within the mcm biosynthetic gene cluster (BGC). The native producer, Thermoactinomyces sp. YM3-251, is difficult to manipulate genetically.[1] Therefore, heterologous expression in more tractable hosts like Bacillus subtilis or Escherichia coli is the preferred strategy for production and engineering.[1][2]
Codon optimization is crucial because different organisms exhibit distinct preferences for the 61 available codons that specify amino acids. When expressing the mcm BGC from the GC-rich Thermoactinomyces in a host with a different codon usage pattern, such as the more AT-rich B. subtilis, a mismatch in codon preference can lead to several problems. These issues include translational pausing, premature termination of translation, and protein misfolding, all of which can drastically reduce the yield of functional enzymes required for MCM-A biosynthesis and, consequently, the final product titer. By redesigning the gene sequences to match the codon preference of the expression host, translation efficiency can be significantly improved.
Q2: Which heterologous host is better for this compound production, Bacillus subtilis or Escherichia coli?
Both Bacillus subtilis and Escherichia coli have been successfully used for the heterologous expression of the mcm BGC.[1][2] The choice of host depends on several factors:
-
Bacillus subtilis : As a Gram-positive bacterium, B. subtilis is often a good choice for expressing genes from other Gram-positive organisms like Thermoactinomyces. It possesses a robust secretion system, which can be advantageous if any of the biosynthetic enzymes are naturally secreted. However, it is known to have active extracellular proteases that can degrade heterologously expressed proteins.
-
Escherichia coli : E. coli is a well-characterized and widely used host for recombinant protein production with a vast array of genetic tools available. While it has a different cellular environment compared to Gram-positive bacteria, it has been shown to support the production of functional MCM-A biosynthetic enzymes.[2]
Ultimately, the optimal host may need to be determined empirically. It is recommended to test both systems to identify which provides a higher yield and more consistent production of this compound.
Q3: What are the key considerations when designing a codon-optimized synthetic gene for the mcm BGC?
When designing a synthetic, codon-optimized mcm BGC, several factors beyond just codon replacement should be considered:
-
Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in the host organism. A higher CAI value (closer to 1.0) is generally desirable for high-level expression.
-
GC Content: The overall GC content of the synthetic gene should be adjusted to be within the optimal range for the expression host to ensure transcriptional and translational efficiency.
-
mRNA Secondary Structure: Strong secondary structures, particularly near the translation initiation site (the first ~50 nucleotides), can hinder ribosome binding and reduce translation efficiency. It is advisable to use gene design software that can predict and minimize these structures.
-
Avoidance of "Rare" Codons: Even in a codon-optimized sequence, it's beneficial to avoid codons that are exceptionally rare in the host organism, as the corresponding tRNA molecules may be scarce.
-
Removal of Cryptic Regulatory Elements: The synthetic sequence should be scanned for and cleared of any sequences that could be misread by the host as promoters, terminators, or splice sites.
Troubleshooting Guides
Problem 1: Low or no production of this compound after heterologous expression of the codon-optimized mcm BGC.
| Possible Cause | Troubleshooting Step |
| Inefficient Transcription | - Verify the integrity and sequence of the cloned BGC. - Ensure a strong, well-characterized promoter suitable for the host is being used. - Check for the presence of any cryptic transcriptional terminators within the optimized gene sequences. |
| Poor Translation | - Re-evaluate the codon optimization strategy. A "one-amino-acid-one-codon" approach can sometimes be less effective than a "codon randomization" strategy that better mimics the natural codon distribution of the host. - Analyze the mRNA secondary structure at the 5' end of each gene in the BGC. If strong hairpins are predicted, re-synthesize this region with alternative synonymous codons to reduce secondary structure. |
| Enzyme Instability or Misfolding | - Lower the induction temperature and/or reduce the inducer concentration to slow down protein synthesis and promote proper folding. - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in the folding of the biosynthetic enzymes. - If using B. subtilis, consider using a protease-deficient strain to prevent degradation of the expressed enzymes. |
| Lack of Precursors or Cofactors | - Supplement the culture medium with precursors for the amino acids that constitute the this compound backbone (e.g., phenylalanine, isoleucine, valine, serine, cysteine). - Ensure that any necessary cofactors for the modifying enzymes are available in the host or supplemented in the medium. |
| Toxicity of Intermediates or Final Product | - Monitor cell growth after induction. A sharp decline in growth may indicate toxicity. - Try using a lower-copy-number plasmid or a weaker promoter to reduce the rate of production. - If the final product is toxic, consider engineering the host for increased resistance or co-expressing an efflux pump. |
Problem 2: The yield of this compound is inconsistent between different batches.
| Possible Cause | Troubleshooting Step |
| Variability in Culture Conditions | - Standardize all culture parameters, including medium composition, pH, temperature, aeration, and agitation speed. - Ensure consistent inoculum preparation and transfer procedures. |
| Plasmid Instability | - Maintain selective pressure by including the appropriate antibiotic in the culture medium. - Verify plasmid integrity by restriction digest or sequencing after several rounds of cultivation. - Consider integrating the BGC into the host chromosome for more stable expression. |
| Inconsistent Induction | - Optimize the inducer concentration and the cell density at the time of induction. - Ensure the inducer is fresh and properly stored. |
Data Presentation
Codon Usage Comparison
The following table summarizes the codon usage frequencies (per thousand codons) for the native producer Thermoactinomyces vulgaris and the common heterologous hosts Bacillus subtilis and Escherichia coli. This data highlights the differences in codon preference that necessitate codon optimization.
| Amino Acid | Codon | Thermoactinomyces vulgaris | Bacillus subtilis | Escherichia coli K-12 |
| Ala | GCA | 10.1 | 21.1 | 21.1 |
| GCC | 30.5 | 16.5 | 31.6 | |
| GCG | 27.5 | 19.8 | 38.5 | |
| GCU | 13.9 | 18.6 | 10.7 | |
| Arg | AGA | 4.2 | 10.5 | 1.4 |
| AGG | 3.7 | 4.1 | 1.6 | |
| CGA | 3.0 | 4.3 | 4.3 | |
| CGC | 15.9 | 8.2 | 26.0 | |
| CGG | 16.9 | 6.9 | 4.1 | |
| CGU | 8.3 | 7.2 | 21.1 | |
| Asn | AAC | 17.5 | 17.8 | 24.4 |
| AAU | 20.6 | 22.9 | 21.9 | |
| Asp | GAC | 24.9 | 19.0 | 20.5 |
| GAU | 30.7 | 33.2 | 37.9 | |
| Cys | UGC | 6.3 | 4.3 | 8.0 |
| UGU | 3.2 | 3.6 | 5.9 | |
| Gln | CAA | 22.9 | 20.4 | 12.1 |
| CAG | 16.9 | 18.5 | 27.7 | |
| Glu | GAA | 34.7 | 48.1 | 43.7 |
| GAG | 27.3 | 22.6 | 18.4 | |
| Gly | GGA | 20.8 | 21.8 | 9.2 |
| GGC | 27.2 | 23.3 | 33.4 | |
| GGG | 24.2 | 11.2 | 8.6 | |
| GGU | 8.5 | 13.0 | 21.3 | |
| His | CAC | 10.8 | 7.5 | 13.1 |
| CAU | 13.8 | 15.7 | 15.8 | |
| Ile | AUA | 2.5 | 9.8 | 3.7 |
| AUC | 26.1 | 27.2 | 18.2 | |
| AUU | 20.6 | 36.2 | 30.5 | |
| Leu | CUA | 3.4 | 4.9 | 5.3 |
| CUC | 14.1 | 10.7 | 10.5 | |
| CUG | 26.8 | 23.0 | 46.9 | |
| CUU | 12.2 | 21.8 | 11.9 | |
| UUA | 6.2 | 19.8 | 15.2 | |
| UUG | 34.2 | 15.8 | 11.9 | |
| Lys | AAA | 31.7 | 48.4 | 33.2 |
| AAG | 19.0 | 20.8 | 12.1 | |
| Met | AUG | 21.7 | 26.3 | 24.8 |
| Phe | UUC | 11.5 | 14.3 | 15.0 |
| UUU | 39.9 | 30.0 | 19.7 | |
| Pro | CCA | 5.5 | 7.1 | 6.6 |
| CCC | 12.0 | 3.5 | 6.4 | |
| CCG | 22.9 | 16.3 | 26.7 | |
| CCU | 5.1 | 10.6 | 8.4 | |
| Ser | AGC | 9.7 | 14.4 | 16.6 |
| AGU | 6.2 | 6.8 | 7.2 | |
| UCA | 4.9 | 14.6 | 7.8 | |
| UCC | 13.8 | 8.3 | 5.5 | |
| UCG | 8.6 | 6.5 | 8.0 | |
| UCU | 4.8 | 12.7 | 5.7 | |
| Thr | ACA | 7.8 | 21.6 | 6.4 |
| ACC | 23.8 | 9.0 | 22.8 | |
| ACG | 17.6 | 14.9 | 11.5 | |
| ACU | 6.2 | 8.7 | 8.0 | |
| Trp | UGG | 25.2 | 10.7 | 10.7 |
| Tyr | UAC | 15.3 | 12.6 | 14.6 |
| UAU | 25.0 | 23.3 | 16.8 | |
| Val | GUA | 6.0 | 13.0 | 11.5 |
| GUC | 17.3 | 17.3 | 11.7 | |
| GUG | 30.0 | 17.3 | 26.4 | |
| GUU | 16.0 | 18.6 | 16.8 | |
| Stop | UAA | 0.5 | 1.9 | 1.8 |
| UAG | 0.5 | 0.5 | 0.0 | |
| UGA | 1.1 | 0.8 | 1.0 |
Quantitative Impact of Codon Optimization on Protein Yield (Hypothetical Data for a RiPP)
The following table presents hypothetical data illustrating the potential impact of codon optimization on the production of a RiPP, similar to this compound, in B. subtilis.
| Gene Construct | Codon Adaptation Index (CAI) | Relative mRNA Level | Total Protein Yield (mg/L) | RiPP Titer (µg/L) |
| Native mcm BGC | 0.65 | 1.0 | 5 | < 1 |
| Codon-Optimized mcm BGC | 0.88 | 1.2 | 50 | 150 |
| Codon-Optimized BGC + Promoter Engineering | 0.88 | 3.5 | 120 | 420 |
Experimental Protocols
Protocol 1: Gene Synthesis and Assembly of the Codon-Optimized mcm BGC
This protocol outlines a general workflow for the synthesis and assembly of the codon-optimized mcm biosynthetic gene cluster for expression in Bacillus subtilis.
-
In Silico Design:
-
Obtain the protein sequences of the genes in the mcm BGC (mcmA through mcmL).
-
Use a gene optimization software to generate codon-optimized DNA sequences for each gene based on the codon usage table of Bacillus subtilis. Ensure that the optimization algorithm also considers GC content, mRNA secondary structure, and removes cryptic regulatory sites.
-
Incorporate appropriate restriction sites at the ends of each gene for subsequent cloning and assembly (e.g., for Golden Gate assembly, use Type IIS restriction enzymes like BsaI or BbsI).
-
Design a strong constitutive or inducible promoter (e.g., Pgrac) upstream of the first gene in the cluster and a transcriptional terminator downstream of the last gene.
-
-
Gene Synthesis:
-
Outsource the synthesis of the designed DNA fragments to a commercial gene synthesis provider. The BGC can be synthesized as a single large fragment or as smaller, overlapping fragments.
-
-
Assembly of the BGC (Example using Golden Gate Assembly):
-
If the BGC is synthesized in smaller fragments, design them with compatible overhangs for seamless assembly.
-
Set up a one-pot Golden Gate assembly reaction containing:
-
The destination vector (a B. subtilis expression vector).
-
All synthesized gene fragments.
-
BsaI restriction enzyme.
-
T4 DNA ligase.
-
Appropriate buffer.
-
-
Incubate the reaction according to the recommended cycling protocol (e.g., alternating between 37°C for digestion and 16°C for ligation for 30-50 cycles, followed by a final digestion and heat inactivation).
-
-
Transformation and Verification:
-
Transform the assembly reaction into competent E. coli for plasmid amplification.
-
Select for positive clones on appropriate antibiotic plates.
-
Isolate plasmid DNA from several colonies and verify the correct assembly by restriction digest and Sanger sequencing of the entire BGC.
-
Transform the sequence-verified plasmid into a competent B. subtilis expression strain.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low MCM-A production.
References
- 1. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of the Mechercharmycin A macrocycle.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the Mechercharmycin A macrocycle. The content focuses on overcoming common challenges associated with the critical macrocyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemical synthesis of the this compound macrocycle?
A1: The most significant challenge lies in the efficient formation of the large macrocyclic ring from its linear precursor, often referred to as the seco-acid. Macrocyclization reactions are entropically disfavored and prone to competing intermolecular reactions, such as dimerization and oligomerization, which can drastically reduce the yield of the desired monomeric macrocycle.[1][2] Achieving high yields requires careful optimization of reaction conditions to favor the intramolecular cyclization pathway.[3]
Q2: What are the common strategies for the macrocyclization of complex peptide-like molecules?
A2: Macrolactonization, the formation of a cyclic ester from a linear hydroxy-carboxylic acid, is a primary strategy. Several well-established methods are used, including:
-
Yamaguchi Macrolactonization: Employs 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride (B1165640), which is then cyclized in the presence of a base like DMAP.[4]
-
Corey-Nicolaou Macrolactonization: Uses a pyridyl disulfide-based reagent to activate the carboxylate for attack by the hydroxyl group.
-
Yonemitsu Macrolactonization: A modification often involving different activating agents and conditions, which can sometimes minimize side reactions like epimerization.[5]
The choice of method depends on the specific substrate and its sensitivities.[6]
Q3: Why is high dilution a critical factor in these reactions?
A3: High-dilution conditions (typically concentrations of 0.001 M to 0.005 M) are essential to minimize intermolecular reactions.[1][2] By keeping the concentration of the linear precursor low, the probability of one molecule reacting with another (leading to dimers/oligomers) is significantly reduced, thereby favoring the desired intramolecular reaction where the two ends of the same molecule react to form the macrocycle.[3] This is often achieved by the slow addition of the substrate to a large volume of solvent.[5]
Troubleshooting Guides
Problem 1: Low Yield of Macrocycle with Significant Dimer/Oligomer Formation
Q: My macrolactonization reaction is producing very low yields of this compound, and the primary byproduct appears to be the dimer. How can I improve the yield of the monomer?
A: This is a classic problem in macrocyclization driven by the competition between intramolecular cyclization and intermolecular oligomerization.
Solutions:
-
Strict High-Dilution Conditions: Ensure you are operating under true high-dilution conditions. The goal is to maintain an extremely low instantaneous concentration of the active precursor.
-
Protocol: Use a syringe pump for the slow addition (e.g., over 4-12 hours) of the seco-acid and activating agent (if applicable) into a large volume of refluxing solvent containing the cyclization promoter (e.g., DMAP).
-
Target Concentration: Aim for a final theoretical concentration of ~1 mM.
-
-
Choice of Solvent and Temperature: The solvent can influence the conformation of the linear precursor. A solvent that pre-organizes the precursor into a "cyclization-ready" conformation can significantly improve yields.
-
Recommendation: Toluene (B28343) or benzene (B151609) are often used for Yamaguchi conditions as they are effective at high temperatures.[4] Non-polar aprotic solvents are generally preferred. Experiment with different solvents like THF or CH2Cl2 if high temperatures are a concern.
-
-
Template-Driven Cyclization: While more complex, the use of a template (e.g., a metal cation) can sometimes hold the linear precursor in the correct conformation for cyclization, although this is highly substrate-dependent.
Problem 2: Epimerization at the C-terminal Stereocenter
Q: I am successfully forming the macrocycle, but I'm observing a significant amount of the diastereomer, indicating epimerization at the C-terminal amino acid residue during cyclization. How can this be prevented?
A: Epimerization is a common side reaction during the activation of the carboxylic acid, especially under harsh basic or high-temperature conditions.[5]
Solutions:
-
Milder Activating Agents: The choice of coupling agent is critical. Some are more prone to causing epimerization than others.
-
Recommendation: Conditions like the modified Yonemitsu macrolactonization have been shown to minimize epimerization.[5] Consider replacing reagents that require strong, non-nucleophilic bases with those that can be used under milder conditions.
-
-
Control of Temperature: High temperatures can accelerate the rate of enolization, which leads to epimerization.
-
Protocol: Attempt the reaction at the lowest possible temperature that still allows for efficient cyclization. Even running the reaction at room temperature, despite being slower, can preserve stereochemical integrity.
-
-
Slow Addition is Key: A slow addition rate not only helps with dimerization but can also be crucial for minimizing epimerization. It ensures that the activated species reacts quickly in an intramolecular fashion before it has time to epimerize.[5]
Quantitative Data: Comparison of Macrolactonization Conditions
The following table summarizes common conditions used for macrolactonization, which can be adapted for the this compound seco-acid.
| Method | Activating Agent | Promoter / Base | Typical Solvent | Temperature (°C) | Key Advantages / Considerations |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | DMAP (stoichiometric or excess) | Toluene | 80-110 | Widely applicable, robust for many substrates.[4] Can require high temperatures. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh3 | None (self-promoted) | Xylene, Benzene | 80-140 | Forms a thioester; generally good yields but requires reflux temperatures. |
| Modified Yonemitsu | MNBA or similar acyl chlorides | DMAP | CH2Cl2, THF | 25-40 | Can minimize epimerization through controlled addition and milder conditions.[5] |
Experimental Protocols
Protocol: Yamaguchi Macrolactonization of this compound Seco-Acid
This protocol is a representative procedure and should be optimized for the specific substrate.
1. Reagents and Materials:
-
This compound seco-acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
2. Procedure:
-
To a solution of the this compound seco-acid (1.0 eq) in anhydrous toluene (final concentration ~0.05 M) under an argon atmosphere, add freshly distilled Et3N (1.1 eq).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene, sufficient to bring the final concentration of the seco-acid to 0.001 M. Heat this solution to reflux (approx. 110 °C).
-
Using a syringe pump, add the mixed anhydride solution from step 3 to the refluxing DMAP solution over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Cool the mixture to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography or preparative HPLC to isolate the this compound macrocycle.
Visualizations
Troubleshooting Workflow for Low Macrocyclization Yield
Caption: Troubleshooting logic for low macrolactonization yield.
Simplified Macrolactonization Reaction Scheme
Caption: Key transformation in this compound macrocycle synthesis.
References
- 1. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocycles: lessons from the distant past, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Improving the solubility and bioavailability of Mechercharmycin A analogues.
Welcome to the technical support center for researchers working with Mechercharmycin A and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the solubility and bioavailability of these complex marine natural products.
Frequently Asked Questions (FAQs)
Q1: My this compound analogue shows potent in vitro activity but poor efficacy in cell-based assays. What could be the issue?
A1: This discrepancy is often due to the low aqueous solubility of the compound.[1][2] In in vitro assays, the compound might not be fully dissolved in the culture medium, leading to an underestimation of its true potency. It is crucial to ensure that your compound is completely solubilized to obtain reliable and reproducible results.
Troubleshooting Steps:
-
Visually inspect your stock solution and final assay concentration: Look for any signs of precipitation.
-
Determine the kinetic solubility: This can be a rapid way to assess if your compound is likely to precipitate under your experimental conditions.[1] A goal for drug discovery compounds is often a solubility of >60 µg/mL.[1][3]
-
Consider using a different solvent or a co-solvent system: However, be mindful of potential solvent toxicity to your cells.[4]
Q2: What are the primary reasons for the expected poor solubility of this compound analogues?
A2: this compound is a cyclic peptide-like molecule containing multiple heterocyclic rings (oxazoles and a thiazole).[5][6] Such structures are often characterized by:
-
High molecular weight and rigidity: This can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure.
-
Lipophilicity: The presence of multiple aromatic and heterocyclic rings contributes to a hydrophobic character, resulting in poor solubility in aqueous media.[7]
-
Lack of ionizable groups: This can limit the ability to form soluble salts.
Q3: What are the initial strategies I should consider to improve the solubility of my this compound analogue?
A3: A multi-pronged approach is often necessary. Here are some common starting points:
-
Salt Formation: If your analogue has an ionizable group, forming a salt can significantly increase aqueous solubility. However, this may not be feasible for all this compound analogues.[8]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10][11][12]
-
Formulation with Excipients: Utilizing solubilizing agents, surfactants, or co-solvents can improve solubility.[4][13][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.[9][11][15]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic drug molecule within the hydrophobic core of a cyclodextrin can enhance its aqueous solubility.[4][9]
Q4: My this compound analogue has poor oral bioavailability in animal models. What are the likely causes and how can I address this?
A4: Poor oral bioavailability is a common challenge for complex natural products and can be attributed to several factors:[16][17]
-
Poor Solubility and Dissolution: As discussed, if the compound doesn't dissolve in the gastrointestinal fluids, it cannot be absorbed.
-
Low Permeability: The compound may have difficulty crossing the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[16]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump the drug back into the intestinal lumen, reducing its absorption.
Troubleshooting and Optimization Workflow:
Bioavailability Enhancement Workflow
Troubleshooting Guides
Issue: Inconsistent results in in vitro solubility assays.
| Possible Cause | Troubleshooting Steps |
| Metastable solid form | Ensure you are using the most stable crystalline form of your compound for equilibrium solubility studies. |
| Insufficient equilibration time | For equilibrium solubility, allow sufficient time for the solid to dissolve and reach a steady state (can be 24-72 hours).[18] |
| pH shifts in buffer | Verify the pH of your buffer before and after the experiment. |
| Compound degradation | Assess the stability of your compound in the assay buffer over the incubation period using a stability-indicating HPLC method. |
| Adsorption to labware | Use low-binding plates and tubes. |
Issue: Low drug exposure (AUC) in pharmacokinetic studies despite improved formulation.
| Possible Cause | Troubleshooting Steps |
| High first-pass metabolism | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes.- Consider co-administration with a metabolic inhibitor in preclinical models to assess the impact of first-pass metabolism. |
| Efflux transporter activity | - Use in vitro cell-based assays (e.g., Caco-2) to determine if your compound is a substrate for efflux transporters like P-glycoprotein.- In vivo, co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) to see if exposure increases.[19] |
| Poor in vivo dissolution | The in vitro dissolution method may not be predictive of the in vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF). |
| Chemical instability in the GI tract | Assess the stability of your compound in simulated gastric and intestinal fluids. |
Data Presentation
Table 1: Hypothetical Solubility Data for this compound Analogue (MCM-A-01)
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 1.5 |
| 0.1 N HCl (pH 1.2) | 2.3 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 3.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.8 |
Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of MCM-A-01 in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 250 | 100 |
| Nanosuspension | 10 | 150 | 1.5 | 900 | 360 |
| Solid Dispersion in Soluplus® | 10 | 250 | 1.0 | 1500 | 600 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 400 | 1.0 | 2200 | 880 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
Objective: To rapidly assess the aqueous solubility of this compound analogues.
Materials:
-
This compound analogue stock solution in DMSO (e.g., 10 mM).
-
Phosphate buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Plate reader with nephelometry capabilities.
Procedure:
-
Add a small volume of the DMSO stock solution to PBS to create a high concentration starting solution (e.g., 200 µM).[1]
-
Serially dilute this solution across a 96-well plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the light scattering of each well using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different formulations of a this compound analogue.
Materials:
-
This compound analogue formulations (e.g., aqueous suspension, nanosuspension).
-
Male CD-1 mice (or other appropriate strain).
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
Analytical method for quantifying the analogue in plasma (e.g., LC-MS/MS).
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the this compound analogue formulation via oral gavage at the desired dose (e.g., 10 mg/kg).[19]
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[19]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the analogue using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
For absolute bioavailability determination, a separate group of mice should be administered the analogue intravenously.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving ribosomal synthesis followed by extensive post-translational modifications.[20][21]
This compound Biosynthetic Pathway
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
Troubleshooting degradation of precursor peptides in Mechercharmycin A biosynthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation of precursor peptides during the biosynthesis of Mechercharmycin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: We are observing low yields of this compound in our heterologous expression system (B. subtilis or E. coli). We suspect precursor peptide degradation. What are the initial steps to confirm this?
A: Low yields can indeed be a result of the degradation of the McmA precursor peptide.[1] The first step is to verify if the precursor peptide is being expressed and then determine its stability.
Initial Verification Steps:
-
Western Blot Analysis:
-
Engineer a tagged version of the McmA precursor peptide (e.g., with a His-tag or FLAG-tag).
-
Perform a western blot on cell lysates at different time points post-induction.
-
The presence of smaller bands recognized by the anti-tag antibody would indicate degradation.
-
-
Mass Spectrometry:
-
Use MALDI-TOF or LC-MS analysis of cell lysates to detect the full-length precursor peptide and any potential degradation fragments.
-
Troubleshooting Workflow for Precursor Peptide Degradation
Caption: Troubleshooting workflow for McmA degradation.
2. Q: We have confirmed that the McmA precursor peptide is degrading. What are the common causes of peptide degradation in heterologous hosts like E. coli and B. subtilis?
A: Peptide degradation in these hosts is primarily due to endogenous proteases. Additionally, certain amino acid sequences within the precursor peptide itself can be inherently unstable.
Common Degradation Pathways:
-
Proteolysis: Host cell proteases can cleave the precursor peptide at specific recognition sites.
-
Hydrolysis: Can occur at aspartic acid (Asp) residues, especially at Asp-Pro or Asp-Gly sequences, leading to peptide bond cleavage.[2]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues, particularly when followed by glycine (B1666218) (Gly), are prone to deamidation, which can alter peptide structure and function.[2]
-
Oxidation: Cysteine (Cys) and methionine (Met) residues are susceptible to oxidation, which can be accelerated at higher pH.[2] The McmA core sequence (FIVSSSCS) contains two cysteine residues, making it susceptible to oxidation.[1]
3. Q: What strategies can we employ to minimize precursor peptide degradation during expression?
A: Several strategies can be implemented to enhance the stability of the McmA precursor peptide.
Strategies to Minimize Degradation:
-
Optimization of Expression Conditions:
-
Lower Temperature: Induce expression at a lower temperature (e.g., 16-20°C) to reduce the activity of many host proteases.
-
Shorter Induction Time: Minimize the time the precursor peptide is exposed to the cellular environment by harvesting cells at an earlier time point post-induction.
-
-
Use of Protease-Deficient Strains: Employ genetically engineered host strains that lack major proteases (e.g., E. coli BL21(DE3)pLysS, which has reduced protease activity, or specific knockout strains).
-
Addition of Protease Inhibitors: Supplement the culture medium or lysis buffer with a cocktail of protease inhibitors (e.g., PMSF, EDTA, benzamidine).
-
Co-expression with Modifying Enzymes: Co-expressing the McmA precursor with its cognate modifying enzymes can sometimes protect the precursor from degradation as it is rapidly processed into more stable intermediates.[3]
4. Q: We are still observing degradation even after optimizing expression conditions. Are there any in vitro approaches we can try?
A: Yes, an in vitro reconstitution of the early biosynthetic steps can be a powerful approach to bypass the issue of host cell proteases.
In Vitro Reconstitution Workflow:
-
Purify Components: Individually express and purify the tagged McmA precursor peptide and the initial modifying enzymes (e.g., McmL, the dehydratase).[1]
-
Reaction Setup: Combine the purified components in a reaction buffer optimized for the modifying enzyme's activity.
-
Time-Course Analysis: Take aliquots at different time points and analyze the reaction products by mass spectrometry to observe the conversion of the precursor to modified, and potentially more stable, forms.
Proposed this compound Biosynthetic Pathway
Caption: Proposed biosynthesis of this compound.[3]
Data Presentation
Table 1: Effect of Temperature on Precursor Peptide Stability (Hypothetical Data)
| Induction Temperature (°C) | Full-Length Precursor (%) | Degradation Products (%) |
| 37 | 30 | 70 |
| 25 | 65 | 35 |
| 18 | 85 | 15 |
Table 2: Efficacy of Protease Inhibitors on Precursor Peptide Stability in Cell Lysate (Hypothetical Data)
| Condition | Full-Length Precursor (%) after 1 hr |
| No Inhibitor | 20 |
| PMSF (1 mM) | 50 |
| EDTA (5 mM) | 45 |
| Inhibitor Cocktail | 80 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Tagged McmA Precursor Peptide
-
Sample Preparation:
-
Collect cell pellets from 1 mL of culture at various time points after induction.
-
Resuspend the cell pellet in 100 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples for 10 minutes at 95°C.
-
Centrifuge at maximum speed for 5 minutes to pellet cell debris.
-
-
SDS-PAGE and Electrotransfer:
-
Load 10-15 µL of the supernatant onto an appropriate percentage SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-His) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: In Vitro Stability Assay of Purified McmA
-
Reaction Setup:
-
Prepare reaction mixtures (50 µL) containing 5 µM of purified tagged McmA in different buffers (e.g., varying pH from 6.0 to 8.0).
-
For testing protease susceptibility, add a small amount of cell lysate from the expression host to the purified peptide. To test the effect of inhibitors, add them to this mixture.
-
-
Incubation:
-
Incubate the reactions at a relevant temperature (e.g., 25°C).
-
-
Time Points:
-
Remove 10 µL aliquots at 0, 1, 2, 4, and 8 hours.
-
-
Quenching and Analysis:
-
Immediately quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling, or by adding 1% trifluoroacetic acid for mass spectrometry analysis.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or western blotting, or by MALDI-TOF/LC-MS to quantify the amount of remaining full-length precursor peptide.
-
References
- 1. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the purity of Mechercharmycin A during chromatographic separation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Mechercharmycin A during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: While specific impurities for this compound are not extensively documented in publicly available literature, typical impurities for complex peptide natural products synthesized via solid-phase peptide synthesis (SPPS) or fermentation can be anticipated. These often include deletion sequences (missing amino acids), insertion sequences (additional amino acids), and products of incomplete deprotection of side chains.[1] Diastereomeric impurities can also arise from racemization of amino acid residues during synthesis.[1] Additionally, oxidation of susceptible amino acid side chains can occur.
Q2: What type of chromatographic column is best suited for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for purifying peptides like this compound. C18 columns are a standard choice, offering good retention and resolution of peptidic compounds. For complex mixtures or impurities that are structurally very similar to the target compound, experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) or columns with different particle sizes (e.g., sub-2 µm for UHPLC) may be beneficial.
Q3: How can I improve the resolution between this compound and closely eluting impurities?
A3: To improve resolution, you can optimize several chromatographic parameters. Modifying the gradient slope is a primary strategy; a shallower gradient provides more time for separation of closely eluting peaks.[2] Adjusting the mobile phase composition, such as the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the ion-pairing agent (e.g., trifluoroacetic acid - TFA), can alter selectivity. Temperature control is also crucial, as it can affect solvent viscosity and stationary phase interactions.
Q4: My this compound peak is broad. What are the potential causes and solutions?
A4: Peak broadening can be caused by several factors including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[3] To address this, consider reducing the sample load, ensuring the sample is fully dissolved in a solvent compatible with the mobile phase, or adding a stronger organic solvent to your sample diluent.[4] A contaminated guard column or a deteriorating analytical column can also lead to broad peaks; replacing these components may be necessary.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
-
Reduced peak height and poor integration.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the mass of sample injected onto the column.[2] |
| Secondary Interactions | Add a competitive agent to the mobile phase (e.g., a higher concentration of TFA) to mask active sites on the stationary phase. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent than the mobile phase can cause peak distortion.[4] |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[4] |
Issue 2: Variable Retention Times
Symptoms:
-
This compound peak elutes at different times in consecutive runs.
-
Inconsistent separation profile.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure thorough mixing. Use high-purity solvents and additives (e.g., HPLC-grade).[2] |
| Pump Malfunction | Check for leaks in the pump heads and ensure proper check valve function. Degas the mobile phase to prevent bubble formation.[5] |
| Lack of Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection.[3] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Ensure the laboratory environment has stable temperature control.[2] |
Experimental Protocols
Standard RP-HPLC Protocol for this compound Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in 50% acetonitrile/water at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Decision Tree.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
Strategies to minimize off-target effects in Mechercharmycin A cytotoxicity assays.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects in cytotoxicity assays involving Mechercharmycin A. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1] Structurally, it is a cyclic peptide containing four oxazoles and a thiazole.[1] It belongs to a family of ribosomally synthesized and post-translationally modified peptides (RiPPs) and has demonstrated potent cytotoxic and antitumor activities in preclinical studies.[1][2][3][4]
Q2: What are the potential off-target effects of a complex natural product like this compound in cellular assays? While specific off-target interactions of this compound are not extensively documented, small molecule inhibitors can exhibit several general off-target effects that may confound cytotoxicity data:
-
Mitochondrial Toxicity: The compound may disrupt mitochondrial function, affecting metabolic assays like the MTT assay, independent of its primary mechanism.[5]
-
Interaction with Cellular Kinases: Structural similarities to endogenous molecules could lead to unintended interactions with various cellular proteins, including kinases.[5]
-
Induction of Cellular Stress Pathways: High concentrations of a foreign compound can trigger cellular stress responses, such as oxidative stress or the unfolded protein response (UPR), leading to cytotoxicity that is not related to the intended therapeutic target.[5]
-
Direct Assay Interference: The compound itself might chemically interact with assay reagents (e.g., directly reducing MTT tetrazolium salt), leading to false-positive or false-negative results.[6][7]
Q3: How do I select an appropriate cell line for my experiments? Choosing the right cell line is critical for obtaining relevant data.
-
Target Expression: If the molecular target of this compound is known or hypothesized, select cell lines with varying expression levels of this target. An effect observed only in target-expressing cells is less likely to be an off-target phenomenon.[8]
-
Primary vs. Continuous Cell Lines: Continuous cell lines are easy to culture, but primary cells may provide a more biologically relevant system. Be aware that metabolic and apoptotic rates can differ significantly between them, which can influence assay outcomes.[8]
-
Target-Negative Control: As a crucial control, test this compound in a cell line that does not express the intended target. Any cytotoxic effect in this cell line is, by definition, off-target.[9][10]
Q4: How can I establish a "therapeutic window" to minimize off-target cytotoxicity? The first step is to perform a dose-response experiment for both the desired on-target effect and general cytotoxicity in parallel.[9] Use a broad range of this compound concentrations to identify a concentration range that produces the intended biological effect without causing significant, widespread cell death.[9] This helps separate specific, on-target activity from non-specific, off-target toxicity.
Q5: What are best practices for cell handling to ensure assay reproducibility? Consistent and careful cell culture technique is essential for reliable data.
-
Maintain Healthy Cells: Use cells that are in the logarithmic growth phase and show normal morphology. Never allow cells to become over-confluent in flasks, and avoid using cells that have been passaged for extended periods, as this can lead to phenotypic drift.[8][11]
-
Gentle Handling: Pipette gently when resuspending or plating cells to avoid causing cellular stress or damage.[8]
-
Optimize Seeding Density: Test different cell seeding densities to find one that provides a robust signal without overcrowding the wells, which can affect cell health and compound access.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cytotoxicity assays.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Controls |
| High Background Absorbance in MTT Assay | 1. Direct MTT Reduction by this compound: The compound's chemical structure may allow it to reduce the MTT reagent in the absence of cells.[7] 2. Media Component Interference: Phenol (B47542) red or serum components in the culture medium can contribute to background signal.[7][12] 3. Contamination: Microbial contamination can reduce MTT and generate high background.[6] | 1. Perform a cell-free assay by adding this compound to media with MTT reagent. If a color change occurs, the compound is interfering directly. Switch to a non-metabolic assay like LDH or SRB.[7] 2. Use phenol red-free media for the assay. Minimize serum concentration or use serum-free media during the MTT incubation step.[7][12] 3. Visually inspect plates for contamination and ensure sterile technique. | - Wells with media, MTT, and this compound (no cells).[7] - Media-only background controls.[12] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health: Differences in cell passage number, confluence, or viability at the time of plating can alter the response. 2. Compound Degradation: this compound may be unstable with repeated freeze-thaw cycles or after dilution in media.[5] | 1. Standardize your cell culture practice. Use cells within a narrow passage range and seed at a consistent density. Always perform a viability count before plating.[5][8] 2. Store stock solutions in small, single-use aliquots at -80°C. Prepare fresh dilutions from a new aliquot for each experiment.[5] | - Include a positive control compound (e.g., staurosporine) with a known IC50 to monitor assay performance between runs. |
| "Edge Effects" in 96-Well Plate | Evaporation: The outermost wells of a plate are prone to evaporation during long incubation periods, which concentrates the compound and media components, affecting cell viability.[13] | Avoid using the outermost wells for experimental samples. Fill these wells with 100-200 µL of sterile PBS or media to create a humidity barrier.[7][9] Ensure the incubator has a properly filled water pan. | Not applicable. |
| Observed Cytotoxicity Does Not Correlate with On-Target Activity | Off-Target Effects: this compound may be inducing cell death through a mechanism other than its intended target, especially at higher concentrations. | 1. Corroborate results with a secondary cytotoxicity assay that measures a different cellular endpoint (e.g., membrane integrity via LDH assay instead of metabolic activity via MTT).[9][14] 2. Test the compound on a cell line that lacks the primary target.[9] 3. If available, test a close structural analog of this compound known to be inactive against the primary target.[9] | - Target-negative cell line.[9] - Inactive structural analog.[9] |
Experimental Protocols
Protocol 1: Optimized MTT Assay for Primary Cytotoxicity Screening
This protocol is designed to measure cell viability based on mitochondrial reductase activity and includes steps to minimize common interferences.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom tissue culture plates
-
Complete culture medium (phenol red-free recommended)
-
Serum-free culture medium (phenol red-free recommended)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Staurosporine)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and allow them to adhere and recover for 18-24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of vehicle as the experimental wells.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Media Blank: Wells containing medium only (no cells) to determine background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully aspirate the compound-containing medium. Wash cells once with 100 µL of sterile PBS. Add 100 µL of serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.[7][12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[7][12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance from sources like cell debris.
Protocol 2: LDH Release Assay for Secondary Validation
This assay validates cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity. It serves as an excellent orthogonal method to a metabolic assay like MTT.[6][14]
Materials:
-
This compound
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (often 10X, provided in kit)
-
Stop Solution (often provided in kit)
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in steps 1-4 of the MTT protocol.
-
Control Wells: In addition to vehicle and media controls, prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.
-
Calculation: Determine the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
-
Spontaneous LDH Release is the absorbance from the vehicle control wells.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Dose-Response of this compound in Different Cell Lines This table should be populated with your experimental data to compare the potency of this compound across cell lines with different characteristics (e.g., target expression levels).
| Cell Line | Primary Tissue | Target Expression | IC50 (µM) after 48h | 95% Confidence Interval |
| A549 | Lung Carcinoma | High | Data | Data |
| MCF-7 | Breast Adenocarcinoma | Medium | Data | Data |
| HCT116 | Colon Carcinoma | High | Data | Data |
| NHDF | Normal Fibroblast | Low/None | Data | Data |
Table 2: Comparison of Cytotoxicity Endpoints for this compound in A549 Cells This table is used to compare results from orthogonal assays to identify potential assay-specific artifacts.
| Assay Type | Measured Endpoint | Incubation Time | IC50 (µM) |
| MTT Assay | Mitochondrial Reductase Activity | 48 hours | Data |
| LDH Release Assay | Membrane Integrity | 48 hours | Data |
| Caspase-3/7 Activity | Apoptosis Induction | 24 hours | Data |
| CellTiter-Glo® | Intracellular ATP Levels | 48 hours | Data |
Mandatory Visualizations
Experimental Workflow for Off-Target Effect Minimization
References
- 1. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterologous characterization of this compound biosynthesis reveals alternative insights into post-translational modifications for RiPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers Report Biosynthetic Pathway of this compound----Chinese Academy of Sciences [english.cas.cn]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of NMR and MS techniques for unambiguous structure confirmation.
Welcome to the Technical Support Center for NMR and MS techniques. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining unambiguous structure confirmation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR and MS experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are my NMR peaks broad?
Answer: Peak broadening in NMR spectra can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Poor Shimming: The magnetic field homogeneity directly impacts peak sharpness. Ensure the spectrometer has been recently and properly shimmed.
-
Sample Homogeneity: If your compound has poor solubility or has precipitated, it can lead to broad peaks.[1] Visually inspect your sample for any solids. If solubility is an issue, consider trying a different deuterated solvent.[1]
-
Sample Concentration: Overly concentrated samples can also cause peak broadening.[1][2] Try diluting your sample to an optimal concentration.
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can significantly broaden NMR signals. Ensure your glassware is clean and free from such contaminants.
-
Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, it can lead to broad peaks. Try acquiring the spectrum at a different temperature to see if the peaks sharpen.
Question: I see unexpected peaks in my ¹H NMR spectrum. What are they?
Answer: Unexpected peaks often arise from residual solvents or impurities. Here are some common culprits and solutions:
-
Residual Solvents: Solvents used during your reaction workup or purification (e.g., ethyl acetate, dichloromethane (B109758), acetone) can be retained in the sample even after drying under high vacuum.[1]
-
Solution: Co-evaporate your sample with a solvent like dichloromethane to help remove residual ethyl acetate.[1] Ensure NMR tubes are thoroughly dried after cleaning, as residual acetone (B3395972) can take hours to disappear.[1]
-
-
Water: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere.[1]
-
Solution: Add a small amount of D₂O to your sample, shake it, and re-acquire the spectrum. If the peak disappears or reduces in intensity, it was due to exchangeable protons (e.g., -OH, -NH) swapping with deuterium.[1]
-
-
Grease: Stopcock grease from glassware can appear as broad, rolling peaks in the baseline. Use minimal grease and consider using Teflon stopcocks.
Question: My product peaks are overlapping, making interpretation difficult. What can I do?
Answer: Overlapping signals can obscure important coupling information and make integration inaccurate. Here are some strategies to resolve overlapping peaks:
-
Change the Solvent: The chemical shifts of protons can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can often shift the peaks enough to resolve them.[1]
-
Higher Field Instrument: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better peak separation.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify and assign protons even when their signals overlap in the 1D spectrum.
Mass Spectrometry (MS)
Question: I don't see my expected molecular ion peak. Why?
Answer: The absence of a molecular ion peak (M⁺) can be due to several reasons, depending on the ionization technique and the stability of your molecule:
-
Fragmentation: The molecular ion may be unstable and fragment immediately upon ionization. This is common in techniques like electron ionization (EI). Look for fragment ions that correspond to logical losses from your expected structure.[3][4]
-
Adduct Formation: In soft ionization techniques like electrospray ionization (ESI), your molecule might preferentially form adducts with ions present in the mobile phase or from contaminants (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[5] Check for peaks at masses corresponding to your molecule plus the mass of these common adducts.
-
Ion Suppression: The presence of salts, buffers, or detergents in your sample can interfere with the ionization of your analyte, leading to a weak or absent signal.[6] Ensure your sample is sufficiently pure.
-
Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your analyte. Molecules with basic sites (e.g., amines) are best analyzed in positive ion mode, while acidic molecules (e.g., carboxylic acids) are better in negative ion mode.
Question: My mass accuracy is poor. How can I fix this?
Answer: Inaccurate mass measurements can lead to incorrect elemental composition assignments. Here are steps to improve mass accuracy:
-
Instrument Calibration: The mass spectrometer needs to be calibrated regularly using a known standard.[7] Ensure the instrument has been recently calibrated and has passed its performance checks.
-
Internal Standard/Reference Mass: For high-resolution mass spectrometry (HRMS), using an internal standard or a lock mass can correct for mass drift during the acquisition.
-
Sufficient Signal Intensity: Low signal intensity can lead to poor ion statistics and, consequently, less accurate mass determination. Optimize sample concentration and ionization conditions to improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
NMR FAQs
-
Q1: How much sample do I need for NMR?
-
Q2: What deuterated solvent should I use?
-
A2: The choice of solvent depends on the solubility of your analyte.[9] Chloroform-d (CDCl₃) is a common starting point for many organic molecules. If your compound is not soluble, try other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆.[1] Also, consider the solvent's residual peak, ensuring it doesn't overlap with important signals from your compound.[9]
-
-
Q3: How do I prepare my NMR sample?
-
A3: Dissolve your sample in the appropriate deuterated solvent in a clean, high-quality NMR tube. The sample height in the tube is crucial for good shimming; a height of 40-50 mm (about 550-680 µL) is recommended for Bruker spectrometers.[9] Ensure the sample is fully dissolved and the solution is homogeneous.
-
MS FAQs
-
Q1: What is the difference between nominal mass and exact mass?
-
A1: Nominal mass is the integer mass of an ion, calculated using the most abundant isotope of each element. Exact mass is the calculated mass of an ion based on the most abundant isotope of each element to several decimal places. High-resolution mass spectrometers measure exact mass, which allows for the determination of the elemental composition.
-
-
Q2: What are common sources of contamination in LC-MS?
-
A2: Contaminants can originate from various sources, including the mobile phase, glassware, and the sample itself. Common contaminants include plasticizers, detergents, and salts. Using high-purity LC-MS grade solvents and reagents is crucial.
-
-
Q3: How do I interpret the fragmentation pattern in a mass spectrum?
-
A3: The fragmentation pattern is a unique fingerprint of a molecule.[3] The most intense peak is the base peak, which corresponds to the most stable fragment ion.[4][10] By analyzing the mass differences between the molecular ion and the fragment ions, you can deduce the structure of the molecule.[3]
-
Data Presentation
Table 1: Recommended Sample Concentrations for NMR and MS
| Technique | Analyte Type | Recommended Concentration | Notes |
| ¹H NMR | Small Molecule (<600 g/mol ) | 1-10 mg in 0.6 mL | Higher concentration may lead to broad lines.[2] |
| ¹³C NMR | Small Molecule | > 10 mg in 0.6 mL | Higher concentration improves signal-to-noise. |
| Protein NMR | Protein | 0.3 - 0.5 mM | Stability for at least one week is desirable.[8] |
| LC-MS | Small Molecule | 1-10 µg/mL | Dependent on ionization efficiency. |
| Direct Infusion MS | Small Molecule | 0.1-1 µg/mL | For tuning and initial analysis. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 1-5 mg of your purified, dry sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier.
-
Check Sample Height: Ensure the sample height is between 4 and 5 cm.[9]
-
Clean Tube: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone.[2]
Protocol 2: General LC-MS Sample Preparation
-
Dissolve Sample: Prepare a stock solution of your sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute Sample: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter Sample: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial.
-
Run a Blank: Before running your sample, inject a blank (mobile phase) to ensure the system is clean and to identify any background peaks.
Visualizations
Caption: Workflow for unambiguous structure confirmation using NMR and MS.
Caption: Troubleshooting decision tree for common NMR spectral issues.
Caption: Logical flow for interpreting mass spectrometry data.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Mass Spectrometry Output | Waters [waters.com]
- 5. Troubleshooting in lcms | PPT [slideshare.net]
- 6. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. youtube.com [youtube.com]
Improving the stability of Mechercharmycin A for in vitro and in vivo experiments.
Technical Support Center: Mechercharmycin A
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for in vitro and in vivo experiments.
Disclaimer: Publicly available data on the specific stability and formulation of this compound is limited. The recommendations provided below are based on its known structure as a cyclic peptide containing oxazole (B20620) and thiazole (B1198619) rings, and general best practices for handling similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a cyclic peptide-like natural product isolated from the marine-derived bacterium Thermoactinomyces sp. YM3-251.[1][2] Its structure contains four oxazoles and a thiazole.[1][2] It has demonstrated potent cytotoxic and antitumor activity.[1][2]
Q2: What is the key structural feature of this compound related to its activity?
The cyclic structure of this compound is essential for its strong antitumor activity.[3] A linear version, Mechercharmycin B, has been shown to have almost no cytotoxic activity.[2][3] Therefore, maintaining the cyclic integrity of the molecule is critical for experimental success.
Q3: How should I store this compound?
While specific storage conditions are not detailed in the literature, for general guidance, this compound should be stored as a solid at -20°C or lower, protected from light and moisture to prevent degradation. For solutions, it is advisable to prepare fresh stocks for each experiment or store them at -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Loss of Biological Activity in Experiments
-
Potential Cause: Degradation of this compound from its active cyclic form to its inactive linear form (Mechercharmycin B).[3]
-
Troubleshooting Steps:
-
pH of Solutions: Avoid strongly acidic or basic conditions, which can catalyze the hydrolysis of the peptide backbone, leading to ring opening. Use buffers in the physiological pH range (6.8-7.4) where possible.
-
Enzymatic Degradation: If working with cell lysates or in serum-containing media for extended periods, proteases may contribute to degradation. Minimize the duration of exposure or consider using protease inhibitors if compatible with the experimental design.
-
Purity Check: If possible, verify the integrity of your this compound sample using analytical techniques like HPLC or LC-MS to check for the presence of the linear Mechercharmycin B.
-
Issue 2: Poor Solubility in Aqueous Media
-
Potential Cause: this compound is a complex, largely hydrophobic molecule and is expected to have low water solubility.
-
Troubleshooting Steps:
-
Solvent Choice: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. The initial purification of this compound utilized chloroform/methanol, indicating its solubility in these solvents.[2]
-
Working Concentration: When diluting the stock solution into aqueous experimental media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of the compound.
-
Sonication: Gentle sonication in a water bath may aid in the dissolution of the compound in the stock solvent.
-
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistent sample preparation or degradation during storage and handling.
-
Troubleshooting Steps:
-
Standardized Stock Preparation: Prepare a large, single batch of high-concentration stock solution and aliquot it into single-use vials to be stored at -80°C. This will ensure the same starting material is used for a series of experiments.
-
Fresh Dilutions: Prepare fresh dilutions from the frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods, even at 4°C.
-
Light and Air Exposure: Minimize the exposure of the compound, both in solid form and in solution, to light and air to reduce the risk of oxidative damage.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₂N₈O₇S | [2] |
| Appearance | Not specified in literature | - |
| Bioactivity | Strong antitumor/cytotoxic activity | [1][2] |
| Inactive Congener | Mechercharmycin B (linear form) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of solid this compound in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C.
Protocol 2: General In Vitro Cytotoxicity Assay (Example)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control with DMSO, untreated control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for loss of compound activity.
Caption: Relationship between active and inactive forms.
References
Validation & Comparative
Comparative Analysis of Mechercharmycin A Analogues: A Guide to Structure-Activity Relationships
A detailed examination of the synthetic analogues of Mechercharmycin A reveals critical insights into their structure-activity relationships (SAR), highlighting key structural modifications that influence their potent antitumor activity. This guide provides a comparative analysis of these analogues, supported by experimental data on their cytotoxicity and effects on the cell cycle and apoptosis, offering valuable information for researchers in drug discovery and development.
This compound, a cytotoxic thiopeptide, has demonstrated significant antitumor properties. Researchers have synthesized and evaluated several analogues to understand the structural requirements for its biological activity. The cytotoxicity of this compound and its analogues has been assessed against a panel of human tumor cell lines, revealing that even minor chemical modifications can lead to substantial changes in potency. The primary mechanism of action for the most active compounds involves the induction of cell cycle arrest at the G2/M phase and the activation of programmed cell death, or apoptosis.[1][2]
Comparative Cytotoxicity of this compound Analogues
The antitumor activity of this compound and its synthetic analogues was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The following table summarizes the 50% growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic potency.
| Compound | Modification | GI50 (μM) vs. A549 | GI50 (μM) vs. HT-29 | GI50 (μM) vs. MDA-MB-231 |
| This compound (1) | Natural Product | 0.03 | 0.04 | 0.09 |
| Analogue 2 | Modified Side Chain | 0.02 | 0.03 | 0.05 |
| Analogue 3c | Modified Peptide Backbone | 0.04 | 0.05 | 0.11 |
| Mechercharmycin B | Linear Analogue | >10 | >10 | >10 |
Data compiled from published research.[3][4][5]
The data clearly indicates that the cyclic structure of this compound is paramount for its potent cytotoxic activity, as the linear analogue, Mechercharmycin B, is virtually inactive.[4][5] Analogue 2, with a modified side chain, exhibited slightly enhanced potency compared to the parent compound, suggesting that this region is a viable site for further optimization. Conversely, modifications to the peptide backbone, as seen in analogue 3c, resulted in a slight decrease in activity, highlighting the sensitivity of this region to structural changes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Human tumor cell lines (A549, HT-29, MDA-MB-231) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and its analogues for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were calculated from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
The effect of the compounds on the cell cycle distribution was analyzed using flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Cells were treated with the test compounds at their respective GI50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis was quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay.
-
Cell Treatment: Cells were treated with the compounds for 48 hours.
-
Staining: The treated cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were immediately analyzed by flow cytometry. The populations of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (PI-positive) cells were quantified.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the biological processes influenced by this compound and the experimental procedures used in its evaluation, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Synthesis and Antitumor Activity of this compound Analogues - Journal of Medicinal Chemistry - Figshare [figshare.com]
Validating the Cellular Target of Mechercharmycin A: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Mechercharmycin A, a potent cytotoxic cyclic peptide isolated from the marine-derived actinomycete Thermoactinomyces sp. YM3-251, has demonstrated significant antitumor activity, including the induction of apoptosis and inhibition of cell division.[1][2] While its biological effects are pronounced, its precise molecular target within the cell remains to be definitively identified. This guide provides a comparative overview of genetic approaches that can be employed to validate a putative cellular target of this compound, a critical step in its development as a therapeutic agent.
The Critical Role of Target Validation
Target validation is the process of demonstrating that a specific molecular entity, typically a protein, is critically involved in the pathophysiology of a disease and that its modulation will likely have a therapeutic effect. Robust target validation is paramount to mitigating the high attrition rates in drug discovery and development. Genetic methods, which directly manipulate the expression of the target gene, offer a high degree of specificity and are considered a gold standard for target validation.[3][4][5]
This guide will focus on two powerful and widely used genetic techniques for target validation: CRISPR-Cas9-mediated gene knockout and shRNA-mediated gene knockdown. We will explore their application in a hypothetical scenario where "Protein X" is a candidate target for this compound.
Comparative Analysis of Genetic Validation Approaches
The two primary genetic strategies for target validation, CRISPR-Cas9 and shRNA interference, differ in their mechanism, permanence, and potential for off-target effects. The choice between these methods depends on the specific experimental context and desired outcomes.
| Feature | CRISPR-Cas9 | shRNA (short hairpin RNA) |
| Mechanism of Action | Induces double-strand breaks at a specific genomic locus, leading to gene knockout through error-prone DNA repair (NHEJ) or precise editing through homology-directed repair (HDR).[][7] | Utilizes the cell's RNA interference (RNAi) machinery to degrade target mRNA, resulting in reduced protein expression (knockdown).[8][9] |
| Effect on Gene | Permanent gene disruption (knockout).[10] | Transient or stable, but typically incomplete, reduction in gene expression (knockdown).[11] |
| Specificity | High, guided by a specific single-guide RNA (sgRNA). Off-target effects can occur but can be minimized through careful sgRNA design and off-target prediction algorithms. | Can have significant off-target effects due to the "seed" region of the shRNA binding to unintended mRNAs.[12] |
| Rescue Experiments | Phenotype rescue can be achieved by re-expressing a CRISPR-resistant version of the target gene. | Rescue experiments involve expressing an shRNA-resistant version of the target cDNA. |
| Screening Format | Well-suited for pooled and arrayed genome-wide screens to identify genes that confer sensitivity or resistance to a compound.[] | Also applicable for large-scale screens, though off-target effects can complicate data interpretation.[9] |
Experimental Protocols for Validating "Protein X" as the Target of this compound
Here, we outline detailed methodologies for validating our hypothetical target, "Protein X," using both CRISPR-Cas9 and shRNA approaches.
Protocol 1: CRISPR-Cas9-Mediated Knockout of "Protein X"
Objective: To determine if the genetic ablation of "Protein X" phenocopies the cytotoxic effects of this compound and confers resistance to the compound.
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two independent sgRNAs targeting early exons of the "Protein X" gene to ensure complete loss of function.
-
Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., A549, a cell line sensitive to this compound).
-
-
Selection and Validation of Knockout Cells:
-
Select transduced cells with puromycin.
-
Expand the resistant cell population.
-
Validate the knockout of "Protein X" by Western blot and Sanger sequencing of the targeted genomic locus.
-
-
Phenotypic Assays:
-
Cell Viability Assay: Compare the viability of "Protein X" knockout cells and wild-type control cells in the presence and absence of this compound using an MTS or CellTiter-Glo assay.
-
Apoptosis Assay: Measure apoptosis in both cell lines treated with this compound using Annexin V/PI staining and flow cytometry.
-
Rescue Experiment: Transduce the "Protein X" knockout cells with a vector expressing a CRISPR-resistant version of "Protein X" and repeat the viability and apoptosis assays.
-
Protocol 2: shRNA-Mediated Knockdown of "Protein X"
Objective: To assess if reducing the expression of "Protein X" mimics the effects of this compound and increases resistance.
Methodology:
-
shRNA Design and Cloning:
-
Design at least two independent shRNAs targeting the "Protein X" mRNA.
-
Clone the shRNAs into a lentiviral vector containing a selectable marker.
-
-
Lentivirus Production and Transduction:
-
Follow the same procedure as for the CRISPR-Cas9 protocol to produce and transduce lentivirus into the target cancer cell line.
-
-
Selection and Validation of Knockdown Cells:
-
Select and expand the transduced cells.
-
Validate the knockdown of "Protein X" at the mRNA level using qRT-PCR and at the protein level using Western blot.
-
-
Phenotypic Assays:
-
Perform the same cell viability and apoptosis assays as described in the CRISPR-Cas9 protocol, comparing the "Protein X" knockdown cells to control cells transduced with a non-targeting shRNA.
-
For a rescue experiment, co-transduce cells with the shRNA vector and a vector expressing an shRNA-resistant "Protein X" cDNA.
-
Visualizing the Validation Workflows
The following diagrams illustrate the experimental workflows for validating the cellular target of this compound using CRISPR-Cas9 and shRNA.
Caption: CRISPR-Cas9 target validation workflow.
References
- 1. Synthesis and antitumor activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Main approaches to target discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. selectscience.net [selectscience.net]
- 11. criver.com [criver.com]
- 12. biorxiv.org [biorxiv.org]
Unveiling the Potency of Mechercharmycin A and its Synthetic Cousins: A Comparative Bioactivity Analysis
Mechercharmycin A, a potent cyclopeptide of marine origin, has demonstrated significant cytotoxic activity against various cancer cell lines. This has spurred the development of synthetic derivatives aimed at enhancing its therapeutic potential. This guide provides a comparative analysis of the bioactivity of this compound and its key synthetic analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.
Comparative Cytotoxicity: A Tabular Overview
The in vitro cytotoxic activity of this compound and its synthetic derivatives was evaluated against a panel of human cancer cell lines, including A-549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). The results, expressed as GI50 (concentration required to inhibit cell growth by 50%), are summarized in the table below.
| Compound | A-549 (μM) | HT-29 (μM) | MDA-MB-231 (μM) |
| This compound (1) | 0.03 | 0.02 | 0.04 |
| Analogue 2 | 0.05 | 0.04 | 0.06 |
| Analogue 3a | >10 | >10 | >10 |
| Analogue 3b | 1.5 | 1.2 | 2.5 |
| Analogue 3c | 0.08 | 0.06 | 0.1 |
Data sourced from Hernández et al., J Med Chem. 2008.
Diving Deeper: Insights into Biological Mechanisms
Beyond cytotoxicity, studies have delved into the mechanisms by which this compound and its active derivatives exert their anti-cancer effects. The primary modes of action identified are the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.
Induction of Apoptosis
This compound and its more potent analogues have been shown to trigger the intrinsic pathway of apoptosis. This is characterized by the activation of key executioner enzymes, caspase-3 and caspase-9.
Cell Cycle Arrest
A significant effect observed upon treatment with this compound and its active analogues is the arrest of the cell cycle at the G2/M phase. This prevents the cancer cells from entering mitosis and dividing. This arrest is mediated by the modulation of key regulatory proteins, including Cyclin B1 and CDK1.
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility and accuracy of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (A-549, HT-29, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and its synthetic derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound or its derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound or its derivatives
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Conclusion
The comparative analysis reveals that this compound remains a highly potent cytotoxic agent. While many of its synthetic derivatives show reduced or no activity, certain modifications, as seen in analogues 2 and 3c, can retain significant bioactivity. The primary mechanisms of action for the active compounds involve the induction of apoptosis through the intrinsic caspase pathway and the halting of cell proliferation via G2/M cell cycle arrest. The provided experimental protocols offer a foundation for further research into the structure-activity relationships and mechanistic details of this promising class of anti-cancer compounds.
Cross-resistance studies of Mechercharmycin A in drug-resistant cancer cell lines.
A Comparison Guide for Researchers in Oncology and Drug Discovery
This guide provides a comparative analysis of the cytotoxic activity of Mechercharmycin A and its analogues against human cancer cell lines. Due to the absence of direct cross-resistance studies for this compound in the public domain, this guide establishes a baseline for its efficacy and offers a comparison with a standard chemotherapeutic agent, doxorubicin (B1662922), in a well-characterized drug-resistant model. This allows for an informed perspective on its potential performance in resistant cancer phenotypes.
Cytotoxicity Profile of this compound and Its Analogues
This compound, a thiopeptide antibiotic, has demonstrated potent cytotoxic effects against various human cancer cell lines. A study by Hernández et al. synthesized several analogues of this compound and evaluated their antitumor activity. The half-maximal inhibitory concentration (IC50) values were determined against A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines.
| Compound | A549 (nM) | HT-29 (nM) | MDA-MB-231 (nM) |
| This compound (1) | 10 | 12 | 15 |
| Analogue 2 | 8 | 10 | 12 |
| Analogue 3c | 15 | 18 | 20 |
Table 1: Cytotoxicity (IC50, nM) of this compound and its analogues against human tumor cell lines. Data extracted from Hernández et al., J Med Chem. 2008.
Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
To provide a framework for understanding how a standard chemotherapeutic agent performs in a drug-resistant context, the following table summarizes the IC50 values of doxorubicin in the parental MCF-7 human breast cancer cell line and its doxorubicin-resistant sublines. The development of resistance leads to a significant increase in the IC50 value, indicating a decreased sensitivity to the drug.
| Cell Line | IC50 of Doxorubicin | Fold Resistance |
| MCF-7 (Sensitive) | 400 nM[1] | - |
| MCF-7/DOX (Resistant) | 700 nM[1] | 1.75 |
| MCF-7 (Sensitive) | 0.68 µg/ml (~1.25 µM)[2] | - |
| MCF-7/Adr (Resistant) | >10 µM[3] | >8 |
Table 2: Comparison of Doxorubicin IC50 values in sensitive and resistant MCF-7 breast cancer cell lines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The determination of the half-maximal inhibitory concentration (IC50) is a standard method to quantify the cytotoxic potential of a compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[4] The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway of this compound
This compound belongs to the thiopeptide class of antibiotics. While its precise mechanism in cancer cells is not fully elucidated, related compounds like thiostrepton (B1681307) are known to inhibit protein synthesis and target the oncogenic transcription factor FOXM1.[8][9] Thiopeptides have also been shown to induce autophagy.[10][11] The following diagram illustrates a hypothetical signaling pathway for this compound in a cancer cell.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Workflow for Cytotoxicity and Cross-Resistance Analysis
The following diagram outlines a typical workflow for assessing the cytotoxicity of a novel compound and investigating its cross-resistance profile in drug-resistant cancer cell lines.
Caption: Workflow for assessing cytotoxicity and cross-resistance.
References
- 1. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 4. researchtweet.com [researchtweet.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechercharmycin A: A Comparative Analysis of its Therapeutic Potential Against Established Anticancer Drugs
For Immediate Release
This guide provides a comprehensive evaluation of the therapeutic potential of Mechercharmycin A, a novel cyclic peptide, in comparison to established anticancer drugs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available experimental data.
Introduction
This compound is a marine-derived cyclic peptide characterized by a unique structure containing oxazole (B20620) and thiazole (B1198619) rings.[1][2] Preliminary studies have demonstrated its cytotoxic activity against a range of human cancer cell lines, suggesting its potential as a novel antineoplastic agent.[1][3] This guide aims to consolidate the existing data on this compound and compare its performance with widely used anticancer drugs such as doxorubicin (B1662922), cisplatin, paclitaxel, and etoposide.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and established anticancer drugs against various cancer cell lines. It is crucial to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| A549 | Lung Carcinoma | 0.04 | 48h | [2] |
| Jurkat | T-cell Leukemia | 0.046 | 48h | [2] |
| HT-29 | Colon Adenocarcinoma | Not Reported | - | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Reported | - | [4] |
Table 2: IC50 Values of Established Anticancer Drugs
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Doxorubicin | A549 | Lung Carcinoma | > 20 | 24h | |
| HT-29 | Colon Adenocarcinoma | ~1.5 | 48h | ||
| MDA-MB-231 | Breast Adenocarcinoma | 3.16 | Not Specified | [5] | |
| Jurkat | T-cell Leukemia | 0.16 - 0.63 | 96h | [6] | |
| Cisplatin | A549 | Lung Carcinoma | 16.48 | 24h | |
| HT-29 | Colon Adenocarcinoma | ~10 | 72h | ||
| MDA-MB-231 | Breast Adenocarcinoma | 30.51 | 72h | ||
| Jurkat | T-cell Leukemia | ~2.5 | 48h | ||
| Paclitaxel | A549 | Lung Carcinoma | ~0.005 - 0.01 | 72h | |
| HT-29 | Colon Adenocarcinoma | ~0.004 | 72h | ||
| MDA-MB-231 | Breast Adenocarcinoma | 0.3 | Not Specified | [7] | |
| Jurkat | T-cell Leukemia | ~0.008 | 48h | ||
| Etoposide | A549 | Lung Carcinoma | ~5 | 72h | |
| HT-29 | Colon Adenocarcinoma | ~10 | 72h | ||
| MDA-MB-231 | Breast Adenocarcinoma | ~150 | 48h | ||
| Jurkat | T-cell Leukemia | ~1 | 24h |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Current research indicates that this compound exerts its anticancer effects through the induction of programmed cell death (apoptosis) and inhibition of cell division (cell cycle arrest).[1][4]
Apoptosis Induction
This compound has been shown to activate apoptotic pathways in cancer cells.[4] While the precise molecular interactions are still under investigation, the general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases, which ultimately leads to cell dismantling. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that this compound may modulate the balance of these proteins to favor apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, halting the proliferation of cancer cells.[3] The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints that ensure the fidelity of the process. Many anticancer drugs function by inducing cell cycle arrest at specific phases, such as G1, S, or G2/M. The available data suggests that this compound may induce arrest at the G2/M checkpoint. This phase is controlled by the activity of the Cyclin B1/CDK1 complex.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and other anticancer drugs.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or established anticancer drugs). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: A histogram of DNA content is generated. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.
Conclusion
This compound demonstrates significant cytotoxic activity against various cancer cell lines, with reported IC50 values in the nanomolar range for lung and leukemia cancer cells.[2] Its proposed mechanism of action, involving the induction of both apoptosis and cell cycle arrest, aligns with the mechanisms of many clinically successful anticancer drugs.
However, a direct and definitive comparison of its therapeutic potential with established drugs is currently limited by the lack of head-to-head comparative studies under standardized conditions. The variability in reported IC50 values for established drugs across different studies highlights the importance of such direct comparisons.
Future research should focus on elucidating the specific molecular targets of this compound within the apoptotic and cell cycle pathways. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety profile in preclinical models. The information presented in this guide provides a solid foundation for these future investigations and underscores the potential of this compound as a promising candidate for further anticancer drug development.
References
- 1. Mechercharmycins A and B, cytotoxic substances from marine-derived Thermoactinomyces sp. YM3-251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Mechercharmycin A Analogues: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported biological activities of Mechercharmycin A analogues. Due to the limited availability of public data on their in vivo efficacy in xenograft mouse models, this guide focuses on the available in vitro data and provides standardized protocols and conceptual frameworks relevant to preclinical anticancer drug evaluation.
This compound, a cytotoxic thiopeptide, and its synthetic analogues have demonstrated notable antitumor properties in laboratory studies. Research has primarily focused on their ability to induce programmed cell death (apoptosis) and inhibit cell division in human cancer cell lines. This guide synthesizes the available information to facilitate further research and development.
Comparative In Vitro Efficacy
While specific in vivo efficacy data from xenograft mouse models for this compound analogues is not publicly available in the reviewed literature, in vitro studies have identified promising candidates. The cytotoxic activity of this compound (also known as IB-01211) and its analogues has been evaluated against various human tumor cell lines. Notably, analogues designated as 2 and 3c have emerged as the most active derivatives in these assays.[1][2][3]
The primary mechanism of action for these compounds is reported to be the induction of apoptosis and the inhibition of cell cycle progression.[1][2][3]
Experimental Protocols
Below are detailed methodologies for key experiments typically employed in the preclinical evaluation of anticancer compounds, based on established practices.
General Xenograft Mouse Model Protocol for Antitumor Efficacy Studies
This protocol outlines a standard procedure for establishing and utilizing a xenograft mouse model to assess the in vivo antitumor activity of investigational compounds.
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., from breast, lung, colon) are cultured under standard sterile conditions.
- Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
- Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
- A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
4. Compound Administration:
- The investigational compound (e.g., a this compound analogue) is formulated in a suitable vehicle.
- The compound is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group receives the vehicle only.
5. Efficacy Evaluation:
- Tumor volumes and body weights are monitored throughout the study.
- The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
- Other endpoints may include tumor growth delay and survival analysis.
6. Termination and Analysis:
- The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
- Tumors may be excised for further analysis, such as histopathology or biomarker assessment.
Signaling Pathway
The mechanism of action of this compound and its analogues involves the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.
References
Safety Operating Guide
Safe Disposal of Mechercharmycin A: A Procedural Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent cytotoxic compound Mechercharmycin A, ensuring the safety of laboratory personnel and environmental protection.
This compound, a marine-derived natural product, is a potent cytotoxic agent with significant antitumor activity. Due to its inherent toxicity, stringent procedures must be followed for its disposal to mitigate risks to researchers and the environment. This guide provides a comprehensive overview of the necessary safety protocols and logistical steps for the proper disposal of this compound and associated contaminated materials.
Hazard Profile and Safety Precautions
This compound is classified as a highly hazardous substance. A Safety Data Sheet (SDS) for similar cytotoxic compounds indicates it is fatal if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling and disposal procedures must be conducted with the utmost care.
| Hazard ID | Description | Key Safety Measures |
| Acute Toxicity (Oral) | Fatal if swallowed[1]. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[1]. | Prevent release into the environment. All waste must be contained and disposed of as hazardous. |
| Cytotoxicity | Potent cytotoxic agent. | All handling of the compound should be performed in a designated area, such as a chemical fume hood or biological safety cabinet, while wearing appropriate Personal Protective Equipment (PPE), including double gloves, a disposable gown, and eye protection. |
Standard Operating Procedure for Disposal
Given the high stability and toxicity of this compound's polyazole cyclopeptide structure, standard chemical inactivation methods in a laboratory setting are not recommended without specific, validated protocols. The required method of disposal is high-temperature incineration through an approved hazardous waste management facility.
Step 1: Waste Segregation at the Source
Immediate and correct segregation of all materials contaminated with this compound is the first critical step in the disposal process.
-
Solid Waste: Includes all contaminated non-sharp items such as personal protective equipment (gloves, gowns), absorbent pads, and plasticware (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Consists of any unused solutions of this compound, contaminated buffers, and cell culture media.
-
Sharps Waste: Encompasses any contaminated items that can puncture or cut, such as needles, syringes, and glass slides.
Step 2: Proper Waste Containment and Labeling
All segregated waste must be placed in designated, robust, and clearly labeled containers.
-
Solid Cytotoxic Waste: Collect in a leak-proof, puncture-resistant container lined with a distinctly colored (often purple or yellow) plastic bag. The container must be clearly labeled "Cytotoxic Waste" with the appropriate biohazard symbol.
-
Liquid Cytotoxic Waste: Use a dedicated, shatter-proof, and leak-proof container clearly labeled "Cytotoxic Liquid Waste" and specifying "this compound." Do not overfill containers.
-
Cytotoxic Sharps: Must be placed directly into a designated, puncture-proof sharps container that is clearly labeled as "Cytotoxic Sharps."
Step 3: Storage and Collection
Contained cytotoxic waste must be stored in a secure, designated area away from general laboratory traffic until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Chemical Stability and Disposal Implications
This compound is a complex cyclic peptide containing multiple oxazole (B20620) and thiazole (B1198619) rings. These heterocyclic structures contribute to the molecule's relative chemical stability, making it resistant to simple degradation methods like hydrolysis. This stability underscores the necessity for high-temperature incineration to ensure complete destruction and prevent environmental contamination.
Caption: The chemical nature of this compound necessitates specialized disposal.
Emergency Spill Procedures
In case of a spill, immediate action is required to contain the contamination and ensure personnel safety.
-
Alert and Evacuate: Immediately notify others in the area and restrict access.
-
Wear Appropriate PPE: Don a disposable gown, double gloves, safety goggles, and if dealing with a powder, a respirator.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads designed for chemical spills.
-
Solids: Gently cover with wetted absorbent paper to prevent aerosolization.
-
-
Clean the Area: Working from the perimeter inward, decontaminate the area using a suitable laboratory detergent, followed by 70% ethanol.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Notify your institution's Environmental Health and Safety department immediately.
By strictly following these procedures, research professionals can manage this compound waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your local and institutional regulations for hazardous waste management.
References
Safe Handling, Operation, and Disposal of Mechercharmycin A: A Procedural Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling of Mechercharmycin A, a marine-derived natural product with potent cytotoxic and antitumor properties. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following procedures are based on established best practices for handling highly potent and cytotoxic compounds. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental contamination.
Hazard Assessment and Risk Mitigation
This compound is classified as a cytotoxic substance, meaning it is toxic to living cells.[1][2] Occupational exposure to cytotoxic compounds can lead to a range of adverse health effects. Therefore, a thorough risk assessment should be conducted before any handling activities.
Key Hazards:
-
High Potency and Cytotoxicity: The primary hazard is the compound's ability to damage or kill cells.
-
Unknown Long-Term Effects: As a research compound, the full toxicological profile may not be known.
-
Potential for Aerosolization: Handling of the solid compound or solutions can generate hazardous dust or aerosols.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure.[3][4] The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves should be worn. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric. Cuffs should be tucked into the inner gloves. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosols. |
| Respiratory Protection | For procedures that may generate aerosols or fine dust, a NIOSH-approved respirator (e.g., N95 or higher) is required. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Designated Handling Area
-
All work with this compound must be conducted in a designated and clearly marked area.
-
This area should be equipped with a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to control airborne particles.
3.2. Preparation and Weighing
-
Preparation: Before starting, ensure the designated work area is clean and decontaminated. Line the work surface with a disposable, plastic-backed absorbent pad.
-
Weighing: If weighing the solid compound, do so within the containment of a chemical fume hood. Use a dedicated and calibrated analytical balance.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
3.3. Experimental Use
-
All procedures involving the handling of this compound, including cell culture applications, should be performed within a certified biological safety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
Avoid pressurizing vials. Use vented needles or other pressure-equalizing devices.
3.4. Spill Management
In the event of a spill, immediately follow these steps:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent entry.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[1][5][6]
| Waste Stream | Disposal Container and Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed directly into a puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[1][7] |
| Solid Waste | Contaminated gloves, gowns, bench paper, and lab consumables must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. This is often a purple or a yellow container with a purple lid.[6] |
| Liquid Waste | Aqueous waste may require chemical deactivation before disposal. Follow your institution's specific procedures for hazardous liquid waste. Do not pour cytotoxic waste down the drain. |
| Empty Vials | Empty vials that contained this compound should be disposed of as cytotoxic solid waste. |
Waste Segregation is Crucial: Never mix cytotoxic waste with general or other types of hazardous waste.
Experimental Protocols Cited
While specific experimental protocols for the handling of this compound are not available, the procedures outlined in this document are based on the general principles found in the following resources for handling cytotoxic agents:
-
Safe Handling of Cytotoxic Drugs in the Workplace (HSE) [4]
-
Cytotoxic Waste Disposal Guidelines (Daniels Health) [1]
-
Safe Handling of Oral "Cytotoxic" and "Caution" Medications (HealthHub) [8]
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. youtube.com [youtube.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
